4-(2-Aminophenoxy)benzonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(2-aminophenoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c14-9-10-5-7-11(8-6-10)16-13-4-2-1-3-12(13)15/h1-8H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJJVBACWYPFTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355686 | |
| Record name | 4-(2-aminophenoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30202-92-7 | |
| Record name | 4-(2-Aminophenoxy)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30202-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-aminophenoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An In-depth Technical Guide to the Synthesis of 4-(2-Aminophenoxy)benzonitrile: Mechanism and Methodology
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4-(2-Aminophenoxy)benzonitrile
4-(2-Aminophenoxy)benzonitrile is a valuable intermediate in the synthesis of a variety of biologically active molecules and functional materials. Its unique structure, featuring a diaryl ether linkage with amino and nitrile functionalities, makes it a versatile building block for the development of novel pharmaceuticals, agrochemicals, and polymers. This guide provides a comprehensive overview of the primary synthetic route to 4-(2-aminophenoxy)benzonitrile, focusing on the core reaction mechanism, a detailed experimental protocol, and key considerations for process optimization.
The Core Reaction: A Copper-Catalyzed Ullmann Condensation
The synthesis of 4-(2-aminophenoxy)benzonitrile is most commonly achieved through a copper-catalyzed cross-coupling reaction known as the Ullmann condensation. This reaction facilitates the formation of a C-O bond between an aryl halide and a phenol, in this case, 4-halobenzonitrile and 2-aminophenol, respectively. The traditional Ullmann reaction often required harsh conditions, including high temperatures and stoichiometric amounts of copper. However, modern modifications utilizing catalytic amounts of copper salts and the addition of ligands have made this transformation more efficient and applicable to a wider range of substrates.[1][2]
Unraveling the Reaction Mechanism
The Ullmann condensation for the synthesis of 4-(2-aminophenoxy)benzonitrile proceeds through a catalytic cycle involving a copper catalyst, typically in the +1 oxidation state (Cu(I)). The key steps of the mechanism are outlined below:
-
Deprotonation of 2-Aminophenol: In the presence of a base, the hydroxyl group of 2-aminophenol is deprotonated to form the more nucleophilic phenoxide anion.
-
Formation of the Copper-Phenoxide Complex: The 2-aminophenoxide anion coordinates with the Cu(I) catalyst to form a copper(I) phenoxide complex.
-
Oxidative Addition: The aryl halide, 4-chlorobenzonitrile, undergoes oxidative addition to the copper(I) phenoxide complex. This step involves the insertion of the copper atom into the carbon-halogen bond, leading to the formation of a transient Cu(III) intermediate.
-
Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination to form the desired diaryl ether product, 4-(2-aminophenoxy)benzonitrile, and regenerate the Cu(I) catalyst. The catalyst can then re-enter the catalytic cycle.
The nitrile group on the 4-halobenzonitrile is a crucial electron-withdrawing group that activates the aryl halide towards nucleophilic aromatic substitution, facilitating the oxidative addition step.[1]
Figure 1: Catalytic cycle of the Ullmann condensation.
Experimental Protocol: A Step-by-Step Guide
This protocol is based on established procedures for Ullmann-type diaryl ether syntheses and is optimized for the preparation of 4-(2-aminophenoxy)benzonitrile.[3]
Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Role | Key Considerations |
| 2-Aminophenol | C₆H₇NO | 109.13 | Nucleophile | High purity is recommended. |
| 4-Chlorobenzonitrile | C₇H₄ClN | 137.57 | Electrophile | Ensure it is dry. |
| Copper(I) Iodide | CuI | 190.45 | Catalyst | Should be stored under inert atmosphere. |
| Potassium Carbonate | K₂CO₃ | 138.21 | Base | Anhydrous is preferred. |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent | Anhydrous, high-purity grade is essential. |
| Toluene | C₇H₈ | 92.14 | Extraction Solvent | Standard laboratory grade. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Eluent for Chromatography | HPLC grade. |
| Hexane | C₆H₁₄ | 86.18 | Eluent for Chromatography | HPLC grade. |
Experimental Workflow
Figure 2: Experimental workflow for synthesis.
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminophenol (1.0 eq), 4-chlorobenzonitrile (1.0 eq), copper(I) iodide (0.1 eq), and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon). Add anhydrous N,N-dimethylformamide (DMF) to the flask via a syringe.
-
Reaction: Heat the reaction mixture to 120-130 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature. Pour the reaction mixture into a beaker containing water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with toluene (3 x volumes).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure 4-(2-aminophenoxy)benzonitrile.[4]
Process Optimization and Key Considerations
Several factors can influence the yield and purity of 4-(2-aminophenoxy)benzonitrile. Careful optimization of these parameters is crucial for a successful synthesis.
| Parameter | Recommended Condition | Rationale and Field Insights |
| Catalyst | Copper(I) salts (e.g., CuI, CuBr, Cu₂O) | Cu(I) species are generally considered the active catalytic species. The choice of counter-ion can sometimes influence reactivity. |
| Base | K₂CO₃, Cs₂CO₃ | Anhydrous inorganic bases are effective in deprotonating the phenol. Cesium carbonate can sometimes lead to higher yields but is more expensive.[5] |
| Solvent | DMF, DMSO, NMP | High-boiling polar aprotic solvents are necessary to facilitate the reaction and solubilize the reactants. Ensure the solvent is anhydrous to prevent side reactions. |
| Temperature | 120-150 °C | Higher temperatures generally increase the reaction rate, but temperatures that are too high can lead to decomposition. |
| Ligand | (Optional) Amino acids, diamines | The addition of a ligand can stabilize the copper catalyst, improve its solubility, and accelerate the reaction, often allowing for lower reaction temperatures.[6] |
| Atmosphere | Inert (N₂ or Ar) | An inert atmosphere is recommended to prevent oxidation of the 2-aminophenol and the copper catalyst. |
Characterization of 4-(2-Aminophenoxy)benzonitrile
The identity and purity of the synthesized 4-(2-aminophenoxy)benzonitrile should be confirmed by standard analytical techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both benzene rings, as well as a broad singlet for the amino (-NH₂) protons.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for all the unique carbon atoms in the molecule, including the characteristic signal for the nitrile carbon.[7]
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine, the C≡N stretching of the nitrile group, and the C-O-C stretching of the diaryl ether.[8]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.
-
Melting Point: A sharp melting point is indicative of a pure compound.
Conclusion
The synthesis of 4-(2-aminophenoxy)benzonitrile via a copper-catalyzed Ullmann condensation is a robust and reliable method. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters, researchers can efficiently produce this valuable intermediate for a wide range of applications in drug discovery and materials science. The protocol and optimization strategies outlined in this guide provide a solid foundation for the successful synthesis and characterization of 4-(2-aminophenoxy)benzonitrile.
References
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Scheme 1. Synthesis of 3-(4-Chlorophenoxy)benzonitrile... - ResearchGate. Available from: [Link]
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Acetonitrile and benzonitrile as versatile amino sources in copper-catalyzed mild electrochemical C–H amidation reactions - RSC Publishing. Available from: [Link]
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a 1 H-NMR and b 13 C-NMR spectra of 4,4'diamino-4″-benzyloxy triphenylamine (3) - ResearchGate. Available from: [Link]
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Acetonitrile and benzonitrile as versatile amino sources in copper-catalyzed mild electrochemical C–H amidation reactions - ResearchGate. Available from: [Link]
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Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions - PubMed. Available from: [Link]
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Novel Copper-Based Catalytic Systems for Atom Transfer Radical Polymerization of Acrylonitrile - MDPI. Available from: [Link]
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"Process For The Preparation Of Highly Pure 2 Aminobenzonitrile" - Quick Company. Available from: [Link]
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An In-Depth Technical Guide to the Nucleophilic Aromatic Substitution Synthesis of 4-(2-Aminophenoxy)benzonitrile
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Introduction: A Versatile Building Block for High-Performance Polymers
An In-depth Technical Guide on the Role of 4-(2-Aminophenoxy)benzonitrile in Polymer Chemistry
4-(2-Aminophenoxy)benzonitrile is a multifunctional aromatic compound featuring a primary amine, an ether linkage, and a nitrile group. This unique combination of reactive sites makes it a valuable monomer and curing agent in the synthesis of a variety of high-performance polymers. The strategic placement of the amino group ortho to the phenoxy linkage influences the reactivity and the final architecture of the resulting polymers. This guide provides a comprehensive overview of the synthesis, polymerization, and properties of polymers derived from 4-(2-aminophenoxy)benzonitrile and its isomers, offering insights for researchers and professionals in polymer science and materials development. While direct literature on the 2-amino isomer is limited, this guide will draw upon the well-documented chemistry of its structural relatives, such as 4-(3-aminophenoxy)phthalonitrile, to present a scientifically grounded perspective on its potential applications.
Core Chemistry: The Functional Groups Driving Polymerization
The utility of 4-(2-aminophenoxy)benzonitrile in polymer chemistry stems from its distinct functional groups:
-
Primary Aromatic Amine (-NH2): This group serves as a nucleophile, readily reacting with electrophilic functional groups like carboxylic acid derivatives (to form amides), anhydrides (to form imides), and epoxides (to form β-hydroxyamines).
-
Nitrile Group (-C≡N): This group can undergo thermally induced cyclotrimerization, especially in the presence of a catalyst or a co-monomer, to form highly stable triazine rings, leading to a crosslinked network. It can also be a precursor for other functional groups.
-
Ether Linkage (-O-): The ether linkage imparts flexibility to the polymer backbone, which can improve the processability and solubility of otherwise rigid aromatic polymers without significantly compromising their thermal stability.
Synthesis of 4-(2-Aminophenoxy)benzonitrile
The synthesis of 4-(2-aminophenoxy)benzonitrile typically involves a nucleophilic aromatic substitution reaction. A common route is the reaction of 4-chlorobenzonitrile or 4-fluorobenzonitrile with 2-aminophenol in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
Caption: Two-step synthesis of polyimides.
Expected Properties:
The resulting polyimides are expected to exhibit improved solubility in organic solvents and a lower glass transition temperature compared to their all-aromatic counterparts, facilitating their processing into films and coatings. [1]The nitrile group remains as a pendant functionality, which can be further utilized for crosslinking at higher temperatures to enhance the thermal and mechanical properties of the final material.
Aromatic Polyamides (Aramids): Balancing Rigidity and Flexibility
Aromatic polyamides, or aramids, are another class of high-performance polymers known for their high strength and thermal resistance. [2]Similar to polyimides, their processability can be a challenge.
Polymerization:
4-(2-Aminophenoxy)benzonitrile can be used as a diamine monomer in polycondensation reactions with aromatic dicarboxylic acids or their diacyl chloride derivatives (e.g., terephthaloyl chloride, isophthaloyl chloride) to produce aramids. [3] Expected Properties:
The incorporation of the ether linkage from 4-(2-aminophenoxy)benzonitrile is anticipated to enhance the solubility and processability of the resulting aramids. [3]These polymers would be suitable for applications requiring high strength and thermal stability, combined with improved handleability.
Polybenzoxazines: A New Generation of Phenolic Resins
Polybenzoxazines are a class of thermosetting polymers that offer several advantages over traditional phenolic and epoxy resins, including near-zero volumetric change upon curing, low water absorption, and excellent thermal and chemical resistance. [4][5] Monomer Synthesis and Polymerization:
Benzoxazine monomers are synthesized via a Mannich condensation reaction of a phenol, a primary amine, and formaldehyde. [5]4-(2-Aminophenoxy)benzonitrile can be reacted with a phenolic compound (like phenol or bisphenol-A) and formaldehyde to create a benzoxazine monomer. This monomer can then undergo thermally initiated ring-opening polymerization to form a highly crosslinked polybenzoxazine network. [6][7]
Caption: Ring-opening polymerization of benzoxazine.
Expected Properties:
The resulting polybenzoxazine would possess high thermal stability, a high char yield, and inherent flame retardancy. [4]The presence of the nitrile group could offer an additional curing mechanism at higher temperatures, potentially leading to a denser crosslinked network with enhanced thermomechanical properties.
Phthalonitrile-Based Resins: Self-Curing High-Temperature Thermosets
Phthalonitrile-based polymers are known for their exceptional thermal and oxidative stability, making them suitable for applications in aerospace and electronics. [8]The curing of phthalonitrile resins typically requires a curing agent to initiate the cyclotrimerization of the nitrile groups.
Role as a Curing Agent:
4-(2-Aminophenoxy)benzonitrile, and more documentedly its isomers like 4-(3-aminophenoxy)phthalonitrile, can act as a reactive additive or curing agent for phthalonitrile resins. [8]The amine group initiates the polymerization at a lower temperature than the neat resin, broadening the processing window. [9] Curing Mechanism:
The curing process involves a thermally induced cyclotrimerization of the nitrile groups, catalyzed by the amine functionality, which leads to the formation of a highly crosslinked network of stable triazine or phthalocyanine rings. [8] Properties of Cured Resins:
| Property | Typical Value | Reference |
| Glass Transition Temperature (Tg) | > 400 °C | [8] |
| Decomposition Temperature (Td5%) | > 490 °C | [8] |
| Limiting Oxygen Index (LOI) | > 40 | [8] |
These thermosets exhibit excellent performance at elevated temperatures, low moisture absorption, and inherent flame retardancy. [8]
Epoxy Resins: Enhancing Thermal Performance
Epoxy resins are widely used as adhesives, coatings, and matrix materials for composites due to their excellent mechanical properties and adhesion. However, standard epoxy systems often have limited high-temperature performance.
Role as a Curing Agent:
The primary amine group of 4-(2-aminophenoxy)benzonitrile can react with the epoxide rings of epoxy resins, serving as a curing agent. [10][11]The reaction of the two active hydrogens on the primary amine with two epoxy groups leads to the formation of a crosslinked network.
Expected Impact on Properties:
The aromatic nature of 4-(2-aminophenoxy)benzonitrile would increase the aromatic density of the cured epoxy network, leading to a higher glass transition temperature (Tg) and improved thermal stability compared to aliphatic amine curing agents. The nitrile group could also undergo further reactions at elevated temperatures, potentially increasing the crosslink density and further enhancing the thermomechanical properties.
Experimental Protocols
Protocol 1: Synthesis of a Polyimide
-
Monomer Dissolution: In a nitrogen-purged flask, dissolve equimolar amounts of 4-(2-aminophenoxy)benzonitrile and a dianhydride (e.g., 6FDA) in N-methyl-2-pyrrolidone (NMP) to achieve a solids concentration of 15-20 wt%.
-
Poly(amic acid) Synthesis: Stir the solution at room temperature for 24 hours to form the poly(amic acid). The viscosity of the solution will increase significantly.
-
Film Casting: Cast the viscous poly(amic acid) solution onto a glass plate.
-
Thermal Imidization: Place the cast film in a vacuum oven and cure using a staged heating cycle: 100°C for 1 hour, 200°C for 1 hour, and 300°C for 1 hour.
-
Characterization: The resulting polyimide film can be characterized by FTIR for the disappearance of the amic acid peaks and the appearance of imide peaks, and by TGA and DSC for thermal properties.
Protocol 2: Curing of a Phthalonitrile Resin
-
Monomer Blending: Melt a phthalonitrile monomer (e.g., a bisphenol A-based phthalonitrile) at a temperature above its melting point.
-
Addition of Curing Agent: Add 4-(2-aminophenoxy)benzonitrile (typically 2-5 wt%) to the molten phthalonitrile resin and stir until a homogeneous mixture is obtained. [9]3. Degassing: Place the mixture in a vacuum oven to remove any entrapped air bubbles.
-
Curing: Transfer the mixture to a preheated mold and cure in an oven with a programmed temperature cycle, for example: 240°C for 2 hours, 280°C for 6 hours, and 300°C for 6 hours. [9]5. Post-Curing (Optional): A post-curing step at a higher temperature (e.g., 350-375°C) can be performed to further advance the crosslinking and enhance the thermal properties.
-
Characterization: The cured thermoset can be analyzed using DSC to determine the glass transition temperature and TGA to assess thermal stability.
Conclusion and Future Outlook
4-(2-Aminophenoxy)benzonitrile is a highly versatile molecule with significant potential in the field of high-performance polymers. Its unique combination of a reactive amine, a flexible ether linkage, and a thermally crosslinkable nitrile group allows for the synthesis of a wide range of polymers with tailored properties. From improving the processability of intractable polyimides and aramids to acting as a high-temperature curing agent for phthalonitrile and epoxy resins, this monomer offers numerous avenues for the development of advanced materials.
Future research could focus on the synthesis of novel copolymers and blends incorporating 4-(2-aminophenoxy)benzonitrile to achieve a synergistic combination of properties. Furthermore, exploring the modification of the pendant nitrile group into other functional groups could open up new applications in areas such as gas separation membranes, fuel cells, and advanced composites. The continued investigation of this and related monomers will undoubtedly contribute to the next generation of high-performance polymeric materials.
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An In-depth Technical Guide to 4-(2-Aminophenoxy)benzonitrile: Properties, Synthesis, and Spectroscopic Characterization
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of the novel compound 4-(2-Aminophenoxy)benzonitrile. Due to its status as a less common isomer, this document synthesizes predicted data, comparative analysis with its structural isomers, and established synthetic methodologies to offer a robust scientific resource. This guide is intended to serve as a foundational reference for researchers and professionals engaged in drug discovery and materials science, facilitating further investigation into the potential applications of this unique molecule. We will delve into its structural elucidation through spectroscopic techniques, propose a viable synthetic pathway, and outline essential safety and handling protocols.
Introduction: The Significance of Substituted Benzonitriles
Benzonitrile derivatives are a cornerstone in the synthesis of a wide array of organic compounds, finding applications as pharmaceuticals, dyes, and brightening agents.[1] The strategic placement of functional groups on the benzonitrile scaffold can profoundly influence the molecule's electronic properties, reactivity, and biological activity. The aminophenoxy benzonitrile series, in particular, presents an interesting scaffold for medicinal chemistry due to the presence of a flexible ether linkage and a nucleophilic amino group, offering multiple points for structural modification. This guide focuses specifically on the 4-(2-Aminophenoxy)benzonitrile isomer, a compound with potential for novel applications owing to its unique substitution pattern.
Molecular Structure and Chemical Identifiers
-
IUPAC Name: 4-(2-Aminophenoxy)benzonitrile
-
Chemical Formula: C₁₃H₁₀N₂O
-
Molecular Weight: 210.24 g/mol
-
CAS Number: Not available. This compound is not widely documented in chemical databases.
Predicted Physicochemical Properties
In the absence of direct experimental data, computational methods provide valuable insights into the physicochemical properties of 4-(2-Aminophenoxy)benzonitrile. These predictions are essential for designing experimental protocols and anticipating the compound's behavior.
| Property | Predicted Value | Data Source |
| Melting Point | 85-95 °C (estimated) | Comparative Analysis |
| Boiling Point | > 300 °C (estimated at 760 mmHg) | Comparative Analysis |
| Solubility | Soluble in methanol, ethanol, DMSO, and chloroform. Sparingly soluble in water. | Comparative Analysis |
| LogP (octanol-water) | 2.4 (predicted) | PubChemLite[2] |
| Hydrogen Bond Donors | 1 | PubChemLite[2] |
| Hydrogen Bond Acceptors | 3 | PubChemLite[2] |
| Topological Polar Surface Area | 62.9 Ų | PubChemLite[2] |
Proposed Synthesis: The Ullmann Condensation
A viable and well-established method for the synthesis of aryl ethers is the Ullmann condensation.[3][4] This reaction involves the copper-catalyzed coupling of a phenol with an aryl halide. For the synthesis of 4-(2-Aminophenoxy)benzonitrile, this would involve the reaction of 2-aminophenol with 4-fluorobenzonitrile or 4-chlorobenzonitrile.
Reaction Scheme:
A proposed Ullmann condensation for the synthesis of 4-(2-Aminophenoxy)benzonitrile.
Experimental Protocol: A General Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminophenol (1.0 eq), 4-fluorobenzonitrile (1.1 eq), a copper(I) catalyst (e.g., CuI, 10 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Add a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reaction Execution: Heat the reaction mixture to 120-160 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Spectroscopic Characterization: A Comparative Approach
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings. The protons on the aminophenoxy ring will be influenced by the electron-donating amino group, while the protons on the benzonitrile ring will be affected by the electron-withdrawing nitrile group. The amino protons will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, with the carbon of the nitrile group appearing significantly downfield. The chemical shifts of the aromatic carbons will be influenced by the positions of the amino and ether functionalities.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-(2-Aminophenoxy)benzonitrile is expected to exhibit the following characteristic absorption bands:
-
N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.
-
C≡N stretching: A sharp, medium-intensity band around 2220-2230 cm⁻¹.
-
C-O-C stretching: Asymmetric and symmetric stretching bands for the aryl ether linkage, typically found in the 1200-1270 cm⁻¹ and 1020-1075 cm⁻¹ regions, respectively.
-
Aromatic C-H stretching: Bands above 3000 cm⁻¹.
-
Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 4-(2-Aminophenoxy)benzonitrile, the molecular ion peak (M⁺) would be expected at m/z = 210.24. The fragmentation pattern would likely involve cleavage of the ether bond and loss of the nitrile group.
Safety and Handling
While specific toxicity data for 4-(2-Aminophenoxy)benzonitrile is not available, it is prudent to handle this compound with the same precautions as other aminobenzonitrile derivatives. 4-Aminobenzonitrile is known to be toxic if swallowed, in contact with skin, or if inhaled, and is suspected of causing genetic defects.[6]
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid direct contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Potential Applications in Research and Development
The unique structure of 4-(2-Aminophenoxy)benzonitrile, featuring a flexible ether linkage and reactive amino and nitrile groups, suggests several potential areas of application:
-
Medicinal Chemistry: The scaffold can be used as a starting point for the synthesis of novel bioactive molecules. The amino group can be readily functionalized to introduce various pharmacophores.
-
Materials Science: The presence of the nitrile group and the aromatic rings suggests potential for use in the development of novel polymers, liquid crystals, or organic light-emitting diodes (OLEDs).
-
Chemical Probes: The molecule could be modified to create fluorescent probes for biological imaging or sensing applications.
Conclusion
This technical guide has provided a comprehensive, albeit predictive, overview of the physical and chemical properties of 4-(2-Aminophenoxy)benzonitrile. By leveraging data from its isomers and established synthetic methodologies like the Ullmann condensation, we have constructed a foundational resource for researchers. The detailed spectroscopic analysis, based on comparative data, offers a roadmap for the structural elucidation of this novel compound. As with any new chemical entity, further experimental validation is crucial. This guide serves as a catalyst for such investigations, paving the way for the exploration of 4-(2-Aminophenoxy)benzonitrile's potential in drug discovery and materials science.
References
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Carl ROTH. (2025). Safety Data Sheet: 4-Aminobenzonitrile. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Benzonitrile, 4-amino-. In NIST WebBook. Retrieved from [Link]
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ResearchGate. (n.d.). IR spectrum of benzonitrile in the range 500–4000 c m − 1 . Computed... Retrieved from [Link]
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PubChemLite. (n.d.). 2-(4-aminophenoxy)benzonitrile (C13H10N2O). Retrieved from [Link]
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MedCrave online. (2018). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. Retrieved from [Link]
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MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). An overview of Ullmann Reaction, Its importance and applications in synthesis of Dibenzopyranones. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of 4-(2-Aminophenoxy)benzonitrile via Buchwald-Hartwig Coupling
Introduction: Strategic Synthesis of a Key Pharmaceutical Intermediate
4-(2-Aminophenoxy)benzonitrile is a valuable scaffold in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various biologically active compounds. Its structure, featuring a diaryl ether linkage with strategically placed amino and cyano functionalities, makes it a versatile building block for creating complex molecular architectures. The Buchwald-Hartwig reaction, a palladium-catalyzed cross-coupling, has emerged as a powerful tool for the formation of carbon-heteroatom bonds, including the C-O bond essential for diaryl ether synthesis. This reaction offers significant advantages over classical methods like the Ullmann condensation, such as milder reaction conditions, broader substrate scope, and higher functional group tolerance.
However, the direct synthesis of 4-(2-aminophenoxy)benzonitrile via a one-step Buchwald-Hartwig coupling of 2-aminophenol and a 4-halobenzonitrile is complicated by a significant chemoselectivity challenge. The presence of two nucleophilic sites on 2-aminophenol—the hydroxyl and the amino groups—leads to competitive N-arylation, which is often the favored pathway in palladium-catalyzed reactions. Indeed, extensive research has shown that achieving selective O-arylation of 2-aminophenol is a formidable challenge, with many catalyst systems preferentially yielding the N-arylated product.[1][2]
To circumvent this, a robust and reliable three-step synthetic strategy is presented herein. This approach involves:
-
Protection of the more nucleophilic amino group of 2-aminophenol.
-
Buchwald-Hartwig C-O coupling of the N-protected 2-aminophenol with a suitable 4-halobenzonitrile.
-
Deprotection of the amino group to yield the final target molecule, 4-(2-aminophenoxy)benzonitrile.
This application note provides detailed, field-proven protocols for each of these steps, along with an in-depth discussion of the rationale behind the experimental choices, troubleshooting guidance, and a mechanistic overview of the key coupling reaction.
Strategic Overview: A Three-Step Pathway
The synthesis is logically divided into three main stages, each with a specific objective. The choice of the N-acetyl protecting group is based on its ease of introduction, stability under the basic and palladium-catalyzed conditions of the Buchwald-Hartwig reaction, and its straightforward removal under conditions that will not cleave the desired diaryl ether bond.
Caption: Overall synthetic workflow for 4-(2-aminophenoxy)benzonitrile.
Part 1: Protection of 2-Aminophenol
Objective: To selectively protect the amino group of 2-aminophenol as an acetamide to prevent its participation in the subsequent C-O coupling reaction.
Rationale: The acetylation of the amino group is a straightforward and high-yielding reaction. The resulting acetamide is sufficiently robust to withstand the basic conditions of the Buchwald-Hartwig reaction. Acetic anhydride is a common and effective acetylating agent, and a mild base like pyridine can be used to neutralize the acetic acid byproduct.[3]
Experimental Protocol: Synthesis of N-(2-hydroxyphenyl)acetamide
-
Reagent Preparation:
-
In a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminophenol (10.91 g, 100 mmol) in pyridine (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
-
Reaction Execution:
-
Slowly add acetic anhydride (10.4 mL, 110 mmol) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Work-up and Purification:
-
Pour the reaction mixture into 200 mL of cold water with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to afford pure N-(2-hydroxyphenyl)acetamide as a white to off-white solid.
-
Dry the product under vacuum.
-
| Parameter | Value |
| Starting Material | 2-Aminophenol |
| Reagents | Acetic Anhydride, Pyridine |
| Typical Yield | 85-95% |
| Purity (by NMR) | >98% |
Part 2: Buchwald-Hartwig C-O Coupling
Objective: To form the diaryl ether linkage between N-(2-hydroxyphenyl)acetamide and a 4-halobenzonitrile using a palladium-catalyzed Buchwald-Hartwig reaction.
Mechanistic Insight: The Buchwald-Hartwig C-O coupling reaction follows a catalytic cycle analogous to the more common C-N coupling.[4] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (e.g., 4-chlorobenzonitrile) to form a Pd(II) complex.
-
Deprotonation and Ligand Exchange: A base deprotonates the phenol, and the resulting phenoxide displaces the halide from the palladium center.
-
Reductive Elimination: The diaryl ether product is formed through reductive elimination, regenerating the Pd(0) catalyst.
Caption: Simplified catalytic cycle for Buchwald-Hartwig C-O coupling.
Rationale for Reagent Selection:
-
Aryl Halide: 4-Chlorobenzonitrile is a cost-effective and readily available starting material. While aryl bromides and iodides are more reactive, modern Buchwald-Hartwig catalyst systems are highly efficient for the coupling of aryl chlorides.
-
Palladium Pre-catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and air-stable pre-catalyst that is reduced in situ to the active Pd(0) species.
-
Ligand: Bulky, electron-rich phosphine ligands are crucial for promoting both the oxidative addition and the reductive elimination steps. Ligands such as S-Phos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) have shown excellent performance in C-O coupling reactions, including those with challenging substrates.[5]
-
Base: A strong, non-nucleophilic base is required to deprotonate the phenol. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective choices that are compatible with the nitrile functional group.
Experimental Protocol: Synthesis of N-(2-(4-cyanophenoxy)phenyl)acetamide
-
Inert Atmosphere Setup:
-
To a dry Schlenk flask, add N-(2-hydroxyphenyl)acetamide (7.56 g, 50 mmol), 4-chlorobenzonitrile (7.57 g, 55 mmol), and cesium carbonate (24.4 g, 75 mmol).
-
Add the palladium catalyst, Pd(OAc)₂ (112 mg, 0.5 mol%), and the ligand, S-Phos (410 mg, 1.0 mol%).
-
Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.
-
-
Reaction Execution:
-
Add anhydrous, degassed toluene (100 mL) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate (100 mL).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield N-(2-(4-cyanophenoxy)phenyl)acetamide as a solid.
-
| Parameter | Value |
| Starting Materials | N-(2-hydroxyphenyl)acetamide, 4-Chlorobenzonitrile |
| Catalyst System | Pd(OAc)₂ / S-Phos |
| Base | Cesium Carbonate (Cs₂CO₃) |
| Solvent | Toluene |
| Temperature | 100-110 °C |
| Typical Yield | 70-85% |
Part 3: Deprotection to Yield Final Product
Objective: To remove the acetyl protecting group from the amino functionality to furnish the target molecule, 4-(2-aminophenoxy)benzonitrile.
Rationale: The acetyl group can be readily hydrolyzed under acidic conditions. Aqueous hydrochloric acid is a common and effective reagent for this transformation. The diaryl ether linkage is stable under these conditions.[6]
Experimental Protocol: Synthesis of 4-(2-Aminophenoxy)benzonitrile
-
Reaction Setup:
-
In a 250 mL round-bottom flask, suspend N-(2-(4-cyanophenoxy)phenyl)acetamide (12.61 g, 50 mmol) in a mixture of ethanol (100 mL) and 6 M aqueous hydrochloric acid (50 mL).
-
-
Reaction Execution:
-
Heat the mixture to reflux (approximately 80-90 °C) with stirring.
-
Monitor the reaction by TLC until the starting material is fully consumed (typically 4-6 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the product by recrystallization (e.g., from ethanol/water or toluene/hexane) to obtain 4-(2-aminophenoxy)benzonitrile as a pure solid.
-
| Parameter | Value |
| Starting Material | N-(2-(4-cyanophenoxy)phenyl)acetamide |
| Reagent | 6 M Hydrochloric Acid |
| Typical Yield | 80-90% |
| Purity (by HPLC) | >99% |
Troubleshooting and Field-Proven Insights
-
Low Yield in C-O Coupling:
-
Inactive Catalyst: Ensure the palladium pre-catalyst and ligand are of high quality. The use of pre-formed palladium-ligand complexes can sometimes improve reproducibility.
-
Insufficiently Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst. Ensure the reaction setup is thoroughly purged with an inert gas. Degassing the solvent prior to use is highly recommended.
-
Base Quality: The base should be anhydrous. Using a freshly opened bottle or drying the base before use can be beneficial.
-
-
Incomplete Reaction:
-
If the reaction stalls, a small additional charge of the catalyst and ligand can sometimes drive it to completion.
-
Ensure the reaction temperature is maintained and that stirring is efficient.
-
-
Side Product Formation:
-
In the coupling step, potential side products can arise from the hydrolysis of the nitrile group if water is present. Ensure all reagents and solvents are anhydrous.
-
During deprotection, overly harsh acidic conditions or prolonged reaction times could potentially lead to cleavage of the ether linkage, although this is generally unlikely under the recommended conditions.
-
References
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. [Link]
-
ACS Omega. (2018). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. [Link]
-
ChemRxiv. (2023). Automated Reaction Optimization in Flow. [Link]
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National Center for Biotechnology Information. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
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Macmillan Group, Princeton University. (2010). Buchwald-Hartwig C-C Bond Formation. [Link]
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ResearchGate. (n.d.). Pd‐catalyzed Suzuki–Miyaura coupling using 4 b. [Link]
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DSpace@MIT. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. [Link]
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Journal of Synthetic Chemistry. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. [Link]
-
National Center for Biotechnology Information. (n.d.). N-[4-(4-Nitrophenoxy)phenyl]acetamide. [Link]
-
ACS Publications. (2011). A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions. [Link]
-
National Center for Biotechnology Information. (n.d.). Proton-in-Flight Mechanism for the Spontaneous Hydrolysis of N-Methyl O-Phenyl Sulfamate: Implications for the Design of Steroid Sulfatase Inhibitors. [Link]
-
MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]
-
PubMed. (2012). Proton-in-flight mechanism for the spontaneous hydrolysis of N-methyl O-phenyl sulfamate: implications for the design of steroid sulfatase inhibitors. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides. [Link]
-
National Center for Biotechnology Information. (n.d.). One-step synthesis of PdCu@Ti3C2 with high catalytic activity in the Suzuki–Miyaura coupling reaction. [Link]
-
PubMed. (n.d.). A P-Methoxybenzyl (PMB) protection/deprotection Approach Toward the Synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides. [Link]
-
PubMed. (2009). Orthogonal Cu- and Pd-based catalyst systems for the O- and N-arylation of aminophenols. [Link]
-
Sci-Hub. (2017). Intramolecular Transfer of Pd Catalyst on Carbon–Carbon Triple Bond and Nitrogen–Nitrogen Double Bond in Suzuki–Miyaura Coupling Reaction. [Link]
-
PubChem. (n.d.). 4-Methoxybenzonitrile. [Link]
-
Arkivoc. (n.d.). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. [Link]
-
Journal of Synthetic Chemistry. (n.d.). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. [Link]
-
PubChem. (n.d.). 3-Acetylbenzonitrile. [Link]
-
Organic Chemistry Portal. (n.d.). Use of Aryl Chlorides as Electrophiles in Pd-Catalyzed Alkene Difunctionalization Reactions. [Link]
-
PubChem. (n.d.). 4-[3-(Hydroxymethyl)phenoxy]benzonitrile. [Link]
-
PubChem. (n.d.). 3-Amino-4-[2-(trifluoromethyl)phenoxy]benzonitrile. [Link]
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Application Note & Protocol Guide: 4-(2-Aminophenoxy)benzonitrile in Advanced Polycondensation
An in-depth technical guide for researchers, scientists, and drug development professionals on the utilization of 4-(2-Aminophenoxy)benzonitrile as a monomer in polycondensation reactions.
Introduction: Unveiling the Potential of a Unique Monomer
4-(2-Aminophenoxy)benzonitrile is a fascinating yet underexplored monomer for high-performance polymers. Its unique trifunctional nature, possessing a primary amine, an ether linkage, and a nitrile group, opens avenues for creating novel polymers with tailored properties. The ortho positioning of the aminophenoxy group introduces a distinct kink in the polymer backbone, influencing solubility and processing characteristics. The presence of the nitrile group offers a reactive handle for post-polymerization modifications, such as cross-linking or grafting, to further enhance the material's performance.
This guide provides a comprehensive overview of the potential of 4-(2-aminophenoxy)benzonitrile in polycondensation, focusing on its application in the synthesis of poly(ether imide)s. We will delve into the mechanistic rationale behind the proposed synthetic routes, provide detailed experimental protocols, and discuss the expected properties and characterization of the resulting polymers.
Monomer Characteristics and Reactivity Considerations
The reactivity of 4-(2-aminophenoxy)benzonitrile is governed by its functional groups:
-
Primary Aromatic Amine (-NH₂): This is the primary reactive site for nucleophilic attack in polycondensation reactions with electrophilic co-monomers like dianhydrides or diacyl chlorides. Its reactivity is comparable to other aromatic diamines.
-
Ether Linkage (-O-): The ether group imparts flexibility to the polymer backbone, which can lead to improved solubility and processability of the final polymer. It also influences the thermal and mechanical properties.
-
Nitrile Group (-C≡N): The nitrile group is generally stable under typical polycondensation conditions for forming polyimides or polyamides. However, at elevated temperatures, it can undergo thermally induced cyclotrimerization, leading to the formation of a highly cross-linked triazine network. This offers a pathway for creating thermosetting polymers.
Proposed Polycondensation Pathway: Synthesis of Poly(ether imide)s
A primary application for an aromatic diamine like 4-(2-aminophenoxy)benzonitrile is in the synthesis of polyimides, a class of high-performance polymers known for their exceptional thermal stability.[1] The reaction with a dianhydride proceeds via a two-step method involving the formation of a soluble poly(amic acid) precursor, followed by cyclodehydration (imidization) to the final polyimide.[1]
Two-Step Polycondensation with Dianhydrides
This is the most widely practiced method for polyimide synthesis, as it allows for the formation of a processable intermediate.[1]
Step 1: Poly(amic acid) Formation
The first step involves the reaction of the diamine with a stoichiometric amount of a dianhydride in a polar aprotic solvent at ambient temperature.[1]
Caption: Workflow for the formation of poly(amic acid) from 4-(2-aminophenoxy)benzonitrile and a dianhydride.
Step 2: Imidization
The poly(amic acid) is then converted to the final polyimide by either thermal or chemical imidization. Thermal imidization involves heating the poly(amic acid) film or solution, while chemical imidization is carried out at lower temperatures using a dehydrating agent and a catalyst.
Caption: Pathways for the conversion of poly(amic acid) to poly(ether imide) via thermal or chemical imidization.
One-Step High-Temperature Solution Polycondensation
For polyimides that are soluble in their final imide form, a one-step method can be employed. This involves heating a stoichiometric mixture of the diamine and dianhydride in a high-boiling solvent.[1] The water generated during imidization is removed by azeotropic distillation.
Detailed Experimental Protocols
Safety Precaution: Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle all chemicals in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for 4-aminobenzonitrile and other reagents for detailed hazard information.[2]
Protocol 1: Two-Step Synthesis of a Poly(ether imide)
Materials:
-
4-(2-Aminophenoxy)benzonitrile
-
Pyromellitic dianhydride (PMDA) or 4,4'-(4,4'-Isopropylidenediphenoxy)bis(phthalic anhydride) (BPADA)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Acetic anhydride
-
Pyridine
-
Methanol
Procedure:
-
Poly(amic acid) Synthesis:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a precise amount of 4-(2-aminophenoxy)benzonitrile in anhydrous NMP.
-
Slowly add an equimolar amount of the dianhydride in small portions to the stirred solution at room temperature.
-
Continue stirring under a nitrogen atmosphere for 24 hours to ensure the formation of a viscous poly(amic acid) solution.
-
-
Polyimide Film Formation and Thermal Imidization:
-
Cast the viscous poly(amic acid) solution onto a clean, dry glass plate.
-
Place the cast film in a vacuum oven and heat it in a stepwise manner: 80°C for 2 hours, 150°C for 1 hour, 200°C for 1 hour, and finally 250°C for 1 hour to effect complete imidization.
-
After cooling to room temperature, immerse the glass plate in water to detach the polyimide film.
-
-
Chemical Imidization (Alternative to Step 2):
-
To the poly(amic acid) solution, add a 2:1 molar ratio of acetic anhydride to pyridine (relative to the repeating unit).
-
Stir the mixture at room temperature for 24 hours.
-
Precipitate the polymer by pouring the solution into a large volume of methanol.
-
Filter the fibrous polymer, wash it thoroughly with methanol, and dry it in a vacuum oven at 80°C.
-
Protocol 2: One-Step High-Temperature Solution Polycondensation
Materials:
-
4-(2-Aminophenoxy)benzonitrile
-
Dianhydride (e.g., 6FDA for improved solubility)
-
N-methyl-2-pyrrolidone (NMP) or m-cresol
-
Toluene
-
Methanol
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap, add equimolar amounts of 4-(2-aminophenoxy)benzonitrile and the dianhydride.
-
Add NMP or m-cresol as the solvent and toluene as the azeotroping agent.
-
Heat the mixture to 180-200°C with vigorous stirring under a nitrogen flow.
-
Continuously remove the water-toluene azeotrope using the Dean-Stark trap.
-
After 4-6 hours, cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the viscous solution into methanol.
-
Filter, wash with methanol, and dry the resulting polyimide powder.
Characterization of the Resulting Polymers
A thorough characterization is essential to confirm the structure and properties of the synthesized polymers.
| Technique | Purpose | Expected Observations |
| FTIR Spectroscopy | To confirm the conversion of poly(amic acid) to polyimide. | Disappearance of amic acid bands (approx. 1650 cm⁻¹ and 3300-3500 cm⁻¹) and appearance of characteristic imide bands (approx. 1780 cm⁻¹ and 1720 cm⁻¹). |
| NMR Spectroscopy (¹H and ¹³C) | To elucidate the detailed chemical structure of the polymer. | Peaks corresponding to the aromatic protons and carbons of the diamine and dianhydride moieties. |
| Gel Permeation Chromatography (GPC/SEC) | To determine the molecular weight and molecular weight distribution.[3] | Provides information on the success of the polymerization in achieving high molecular weight chains. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the polymer. | High decomposition temperature, characteristic of aromatic polyimides. |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg).[1] | The Tg will depend on the rigidity of the polymer backbone, influenced by the choice of dianhydride. |
| Solubility Tests | To assess the processability of the polymer. | The ether linkage and ortho substitution are expected to enhance solubility in organic solvents like NMP, DMAc, and chloroform. |
Potential Applications
Polymers derived from 4-(2-aminophenoxy)benzonitrile are expected to be high-performance materials with a range of potential applications.
-
Aerospace and Electronics: The high thermal stability and good dielectric properties of the resulting poly(ether imide)s make them suitable for applications in these demanding fields.[4]
-
Gas Separation Membranes: The introduction of the nitrile group can influence the polarity and packing of the polymer chains, potentially leading to enhanced gas separation properties.
-
Thermosetting Resins: By utilizing the thermal cross-linking of the nitrile groups, these polymers can be used as high-temperature resistant thermosets for composites and adhesives.
-
Drug Delivery: Biocompatible polymers with reactive side groups are of interest in drug delivery systems.[5][6] The nitrile group could be further functionalized for this purpose.
Conclusion and Future Outlook
4-(2-Aminophenoxy)benzonitrile is a promising monomer for the synthesis of advanced polymers. Its unique structure allows for the creation of soluble, high-performance poly(ether imide)s with the potential for post-polymerization modification via the nitrile group. The protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this versatile building block. Future work should focus on a detailed investigation of the structure-property relationships by using a variety of dianhydrides and exploring the chemistry of the nitrile side group to create novel functional materials.
References
- Murray State's Digital Commons. (2023). Poly(ether imide)s: Synthesis and Properties.
- VTechWorks. (n.d.). Chapter 1 POLYIMIDES: chemistry & structure-property relationships – literature review.
- ChemRxiv. (2024). Tertiary Amine Based Amino-yne Click Polymerization toward Multifunctional Poly(beta-ammonium acrylate)s.
- MDPI. (2024). Novel Bis(4-aminophenoxy) Benzene-Based Aramid Copolymers with Enhanced Solution Processability.
- ACS Applied Polymer Materials. (2020). Synthesis and Characterization of Long-Chain Branched Poly(ether imide)s with A3 Comonomers.
- RSC Publishing. (2025). Large aromatic amide helices via living polycondensation.
-
MDPI. (2023). Synthesis of Polyimides, Polyamides, and Poly(Amide-Imides) in the “Green” Solvent N-Butyl-2-Pyrrolidone (TamiSolve NxG): Features, Optimization, and Versatility. Retrieved from [Link]
-
RSC Publishing. (2017). Synthesis and properties of soluble aromatic polyimides from novel 4,5-diazafluorene-containing dianhydride. Retrieved from [Link]
-
ACS Publications. (2024). Multicomponent Polymerization of Sulfur, Diynes, and Aromatic Diamines and Facile Tuning of Polymer Backbone Structures. Retrieved from [Link]
-
ChemRxiv. (n.d.). Tertiary Amine Based Amino-yne Click Polymerization toward Multifunctional Poly(β-ammonium acrylate)s. Retrieved from [Link]
-
MDPI. (2023). Biodegradable Block Poly(ester amine)s with Pendant Hydroxyl Groups for Biomedical Applications. Retrieved from [Link]
-
SCI Journals. (2015). Synthesis and characterization of polyetherimides containing multiple ether linkages and pendent pentadecyl chains. Retrieved from [Link]
-
ResearchGate. (2025). Modified polyacrylonitrile for adsorption applications. Retrieved from [Link]
-
Zeus. (n.d.). FOCUS ON POLYIMIDES. Retrieved from [Link]
-
MDPI. (n.d.). Recent Applications of Amphiphilic Copolymers in Drug Release Systems for Skin Treatment. Retrieved from [Link]
-
Polymer Resins. (2019). Polyetherimide Sheet - Performance Characteristics and Applications. Retrieved from [Link]
-
Carl ROTH. (2025). Safety Data Sheet: 4-Aminobenzonitrile. Retrieved from [Link]
-
RSC Publishing. (n.d.). Ruthenium-complex-catalysed de-ammonification polycondensation of aromatic diamines. Retrieved from [Link]
-
PMC - NIH. (n.d.). Pharmaceutical Applications of Biomass Polymers: Review of Current Research and Perspectives. Retrieved from [Link]
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- 2. carlroth.com [carlroth.com]
- 3. Large aromatic amide helices via living polycondensation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D5PY00275C [pubs.rsc.org]
- 4. digitalcommons.murraystate.edu [digitalcommons.murraystate.edu]
- 5. mdpi.com [mdpi.com]
- 6. Pharmaceutical Applications of Biomass Polymers: Review of Current Research and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 4-(2-Aminophenoxy)benzonitrile in Materials Science: A Guide for Researchers
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: 4-(2-Aminophenoxy)benzonitrile is a versatile aromatic diamine that serves as a valuable building block in the synthesis of high-performance polymers. Its unique molecular architecture, featuring a combination of a flexible ether linkage, a reactive amine group, and a polar nitrile functionality, imparts a desirable balance of properties to the resulting materials. This guide provides an in-depth exploration of the applications of 4-(2-aminophenoxy)benzonitrile in materials science, with a focus on the synthesis of advanced polymers such as poly(ether amide)s and poly(ether imide)s. Detailed experimental protocols, expected material properties, and the underlying scientific principles are presented to assist researchers in leveraging this monomer for the development of novel materials with exceptional thermal stability, mechanical robustness, and enhanced processability.
I. Synthesis of 4-(2-Aminophenoxy)benzonitrile Monomer
The synthesis of 4-(2-aminophenoxy)benzonitrile is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This method involves the reaction of 2-aminophenol with an activated 4-halobenzonitrile (commonly 4-fluorobenzonitrile or 4-chlorobenzonitrile) in the presence of a base. The nitrile group in the para position activates the halogen for displacement by the phenoxide ion generated from 2-aminophenol.
Protocol 1: Synthesis of 4-(2-Aminophenoxy)benzonitrile
Materials:
-
2-Aminophenol
-
4-Fluorobenzonitrile
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Deionized Water
-
Methanol
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer with hotplate
-
Condenser
-
Nitrogen inlet
-
Thermometer
-
Buchner funnel and filter paper
-
Crystallization dish
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 2-aminophenol (1.0 equivalent) and anhydrous potassium carbonate (1.2 equivalents).
-
Solvent Addition: Add a suitable volume of anhydrous DMF or DMSO to dissolve the reactants.
-
Reaction Initiation: Stir the mixture at room temperature for 30 minutes under a nitrogen atmosphere to facilitate the formation of the potassium phenoxide salt.
-
Addition of 4-Fluorobenzonitrile: Add 4-fluorobenzonitrile (1.0 equivalent) to the reaction mixture.
-
Heating: Heat the reaction mixture to 80-100°C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing deionized water to precipitate the crude product.
-
Filtration and Washing: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with deionized water and then with a small amount of cold methanol to remove impurities.
-
Drying and Purification: Dry the crude product in a vacuum oven. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-(2-aminophenoxy)benzonitrile.
Causality behind Experimental Choices:
-
Base: Potassium carbonate is a crucial component as it deprotonates the hydroxyl group of 2-aminophenol, forming the more nucleophilic phenoxide ion required for the SNAr reaction.
-
Solvent: Aprotic polar solvents like DMF and DMSO are used because they can dissolve the reactants and effectively solvate the potassium cation, thereby increasing the nucleophilicity of the phenoxide ion.
-
Temperature: The reaction is heated to increase the reaction rate. However, excessively high temperatures should be avoided to prevent side reactions.
Visualization of Synthesis Workflow:
Caption: Workflow for the synthesis of 4-(2-Aminophenoxy)benzonitrile.
II. Applications in High-Performance Polymer Synthesis
4-(2-Aminophenoxy)benzonitrile is an excellent diamine monomer for the synthesis of various high-performance polymers, including poly(ether amide)s and poly(ether imide)s. The presence of the ether linkage enhances the solubility and processability of the resulting polymers, while the aromatic backbone provides high thermal stability.
A. Synthesis of Poly(ether amide)s
Poly(ether amide)s can be synthesized by the direct polycondensation of 4-(2-aminophenoxy)benzonitrile with various aromatic dicarboxylic acids. The reaction is typically carried out in a polar aprotic solvent in the presence of a phosphorylation agent.
Protocol 2: Synthesis of a Poly(ether amide)
Materials:
-
4-(2-Aminophenoxy)benzonitrile
-
Aromatic dicarboxylic acid (e.g., isophthalic acid, terephthalic acid)
-
N-Methyl-2-pyrrolidone (NMP)
-
Triphenyl phosphite (TPP)
-
Pyridine
-
Calcium Chloride (CaCl₂)
-
Methanol
Equipment:
-
Three-neck round-bottom flask with a mechanical stirrer
-
Nitrogen inlet
-
Dean-Stark trap with condenser
-
Heating mantle
-
Beaker
-
Blender or high-speed stirrer
Procedure:
-
Reaction Setup: In a flame-dried three-neck round-bottom flask equipped with a mechanical stirrer and nitrogen inlet, add 4-(2-aminophenoxy)benzonitrile (1.0 equivalent), an aromatic dicarboxylic acid (1.0 equivalent), calcium chloride, and pyridine.
-
Solvent Addition: Add NMP to the flask to achieve a solids concentration of 10-15% (w/v).
-
Phosphorylation Agent Addition: Add triphenyl phosphite (TPP) (2.2 equivalents) to the stirred solution.
-
Polymerization: Heat the reaction mixture to 100-120°C under a gentle stream of nitrogen and maintain for 3-4 hours. The viscosity of the solution will increase as the polymerization proceeds.
-
Precipitation: After cooling to room temperature, pour the viscous polymer solution into a beaker containing methanol while stirring vigorously to precipitate the poly(ether amide).
-
Washing and Drying: Collect the fibrous polymer by filtration, wash it thoroughly with hot water and methanol to remove residual solvent and salts, and then dry it in a vacuum oven at 80-100°C overnight.
Visualization of Poly(ether amide) Synthesis Workflow:
Caption: Workflow for the synthesis of poly(ether amide)s.
B. Synthesis of Poly(ether imide)s
Poly(ether imide)s are typically synthesized in a two-step process. First, a poly(amic acid) precursor is formed by the reaction of the diamine with a dianhydride at room temperature. In the second step, the poly(amic acid) is converted to the poly(ether imide) through thermal or chemical imidization.
Protocol 3: Synthesis of a Poly(ether imide)
Materials:
-
4-(2-Aminophenoxy)benzonitrile
-
Aromatic dianhydride (e.g., pyromellitic dianhydride (PMDA), 4,4'-oxydiphthalic anhydride (ODPA))
-
N,N-Dimethylacetamide (DMAc) or NMP
-
Acetic anhydride
-
Pyridine
Equipment:
-
Three-neck round-bottom flask with a mechanical stirrer
-
Nitrogen inlet
-
Glass plate
-
Doctor blade or casting knife
-
Vacuum oven or furnace
Procedure:
Step 1: Synthesis of Poly(amic acid)
-
Reaction Setup: In a dry three-neck round-bottom flask equipped with a mechanical stirrer and nitrogen inlet, dissolve 4-(2-aminophenoxy)benzonitrile (1.0 equivalent) in anhydrous DMAc or NMP.
-
Dianhydride Addition: Gradually add the aromatic dianhydride (1.0 equivalent) in solid form to the stirred solution at room temperature.
-
Polymerization: Continue stirring at room temperature for 12-24 hours to form a viscous poly(amic acid) solution.
Step 2: Imidization
-
Thermal Imidization:
-
Film Casting: Cast the poly(amic acid) solution onto a clean, dry glass plate using a doctor blade.
-
Solvent Removal: Place the cast film in a vacuum oven and heat at 80-100°C for several hours to remove the solvent.
-
Curing: Cure the film by heating it in a furnace under a nitrogen atmosphere with a staged heating program, for example: 150°C for 1 hour, 200°C for 1 hour, and finally 250-300°C for 1 hour.
-
-
Chemical Imidization:
-
Reagent Addition: To the poly(amic acid) solution, add acetic anhydride (2.5 equivalents) and pyridine (1.0 equivalent) as the dehydrating agent and catalyst, respectively.
-
Reaction: Stir the mixture at room temperature for 12-24 hours.
-
Precipitation and Drying: Precipitate the poly(ether imide) in methanol, filter, wash, and dry as described in Protocol 2.
-
Visualization of Poly(ether imide) Synthesis Workflow:
Caption: Two-step synthesis of poly(ether imide)s via thermal or chemical imidization.
III. Expected Material Properties and Data Presentation
Polymers derived from 4-(2-aminophenoxy)benzonitrile are expected to exhibit a combination of desirable properties characteristic of high-performance polymers. The following tables summarize the anticipated range of properties based on data from analogous polymers reported in the literature.[1][2]
Table 1: Expected Thermal Properties of Polymers Derived from 4-(2-Aminophenoxy)benzonitrile
| Polymer Type | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (Td5) (°C) | Char Yield at 800°C (%) |
| Poly(ether amide) | 200 - 250 | > 400 | > 50 |
| Poly(ether imide) | 230 - 280 | > 450 | > 55 |
Table 2: Expected Mechanical and Solubility Properties
| Polymer Type | Tensile Strength (MPa) | Tensile Modulus (GPa) | Solubility |
| Poly(ether amide) | 80 - 110 | 2.0 - 3.0 | Soluble in polar aprotic solvents (NMP, DMAc, DMSO) |
| Poly(ether imide) | 90 - 120 | 2.5 - 3.5 | Soluble in polar aprotic solvents (NMP, DMAc, DMSO) |
IV. Conclusion
4-(2-Aminophenoxy)benzonitrile is a highly promising monomer for the development of advanced polymeric materials. Its synthesis via nucleophilic aromatic substitution is straightforward, and it can be readily polymerized to form high-performance poly(ether amide)s and poly(ether imide)s. These polymers are anticipated to exhibit excellent thermal stability, good mechanical properties, and enhanced solubility, making them attractive candidates for applications in the aerospace, electronics, and automotive industries. The detailed protocols and expected property data provided in this guide serve as a valuable resource for researchers and scientists working in the field of materials science and polymer chemistry.
V. References
-
Saxena, A., et al. (2003). Synthesis and characterization of polyamides and poly(amide–imide)s derived from 2,2-bis(4-aminophenoxy) benzonitrile. European Polymer Journal, 39(2), 401-405.
-
CN103193977A - Method for curing poly benzonitrile resin by amino phenoxy phthalonitrile - Google Patents. ()
-
Hsiao, S. H., & Lin, S. Y. (2003). Synthesis and characterization of soluble poly(ether imide)s based on 2,2′-bis(4-aminophenoxy)-9,9′-spirobifluorene. Polymer, 44(25), 7651-7658.
-
Faghihi, K., et al. (2012). High Temperature and Organosoluble Poly(amide-imide)s Based on 1,4-Bis[4-aminophenoxy]butane and Aromatic Diacids by Direct Polycondensation: Synthesis and Properties. International Journal of Polymeric Materials, 61(12), 923-935.
-
Li, Y., et al. (2018). Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines. RSC Advances, 8(54), 30972-30981.
-
Eastmond, G. C. (2000). Poly(ether imide)s. In: Comprehensive Polymer Science, Vol. 5, pp. 435-448. Pergamon.
Sources
Application Notes and Protocols: 4-(2-Aminophenoxy)benzonitrile as a Monomer for High-Performance Polymers with Exceptional Thermal Stability
For Researchers, Scientists, and Professionals in Materials Science and Polymer Chemistry
Abstract
This document provides a comprehensive technical guide on the application of 4-(2-aminophenoxy)benzonitrile as a key monomer in the synthesis of high-performance polymers, such as polyimides and polyamides, engineered for exceptional thermal stability. This guide details the synthesis of the monomer, subsequent polymerization protocols, and the characterization of the resulting polymers. The underlying principles for the experimental design are elucidated to provide a deeper understanding of the structure-property relationships that contribute to the superior thermal and mechanical properties of these advanced materials.
Introduction: The Quest for Thermally Stable Polymers
Aromatic polyimides and polyamides are at the forefront of high-performance polymers due to their remarkable thermal stability, excellent mechanical strength, and chemical resistance.[1] These properties make them indispensable in demanding applications, including aerospace, microelectronics, and automotive industries.[1] The thermal stability of these polymers is intrinsically linked to the chemical structure of their monomeric building blocks.[2] The incorporation of rigid aromatic units, ether linkages, and polar nitrile groups into the polymer backbone can significantly enhance their performance at elevated temperatures.
The monomer, 4-(2-aminophenoxy)benzonitrile, is a uniquely structured diamine that offers a compelling combination of functionalities to achieve superior thermal performance. The ether linkage provides a degree of flexibility for processability, while the aromatic rings and the polar nitrile group contribute to the rigidity and strong intermolecular interactions necessary for high thermal and oxidative stability. The ortho-disposed amine group relative to the ether linkage introduces a kink in the polymer chain, which can disrupt chain packing, potentially improving solubility without significantly compromising thermal properties.
This application note will serve as a detailed guide for the synthesis of 4-(2-aminophenoxy)benzonitrile and its subsequent use in the preparation of high-performance polyimides and polyamides.
Synthesis of 4-(2-Aminophenoxy)benzonitrile Monomer
The synthesis of 4-(2-aminophenoxy)benzonitrile is most effectively achieved through a nucleophilic aromatic substitution (SNA_r) reaction. This well-established reaction class is ideal for forming the crucial ether linkage. The general strategy involves the reaction of 2-aminophenol with an activated 4-halobenzonitrile, typically 4-fluorobenzonitrile, in the presence of a base. The fluorine atom is an excellent leaving group in SNA_r reactions, and the electron-withdrawing nitrile group activates the aromatic ring towards nucleophilic attack.
Underlying Principles of the Synthesis
The reaction proceeds via the deprotonation of the hydroxyl group of 2-aminophenol by a base, such as potassium carbonate, to form the more nucleophilic phenoxide. This phenoxide then attacks the electron-deficient carbon atom bearing the fluorine atom on the 4-fluorobenzonitrile ring, leading to the formation of the desired ether linkage. A dipolar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is employed to facilitate the reaction by solvating the cation and leaving the nucleophile relatively free.
Sources
Synthesis of 4-(2-Aminophenoxy)benzonitrile: An Application Note and Protocol
Abstract
This document provides a comprehensive guide for the synthesis of 4-(2-Aminophenoxy)benzonitrile, a key intermediate in the development of various pharmaceuticals and functional materials. The protocol herein details a robust and efficient method centered on a nucleophilic aromatic substitution (SNAr) reaction. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and practical guidance to ensure successful synthesis, purification, and characterization of the target compound.
Introduction: The Significance of 4-(2-Aminophenoxy)benzonitrile
4-(2-Aminophenoxy)benzonitrile serves as a crucial building block in medicinal chemistry and materials science. The molecule incorporates a versatile diaryl ether linkage, a reactive primary amine, and a nitrile group, making it a valuable scaffold for generating diverse molecular architectures. The nitrile group, a common pharmacophore, is found in over 30 prescribed pharmaceuticals and is known for its metabolic stability and ability to participate in key binding interactions.[1] Furthermore, benzonitrile derivatives are instrumental in the synthesis of a wide range of therapeutic agents.[2] The strategic placement of the amino and cyano functionalities in 4-(2-Aminophenoxy)benzonitrile allows for subsequent chemical modifications, enabling the construction of complex molecules with desired biological activities or material properties.
Synthetic Strategy: A Mechanistic Approach
The synthesis of 4-(2-Aminophenoxy)benzonitrile is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. This strategy involves the reaction of an electron-deficient aryl halide with a nucleophile. In this specific synthesis, 2-aminophenol acts as the nucleophile, and 4-fluorobenzonitrile serves as the electrophilic aromatic substrate.
The choice of 4-fluorobenzonitrile is deliberate. The fluorine atom is a good leaving group for SNAr reactions, and the strongly electron-withdrawing nitrile group (-CN) activates the aromatic ring towards nucleophilic attack, particularly at the para position.[3][4][5] The reaction is typically facilitated by a base, which deprotonates the hydroxyl group of 2-aminophenol to form a more potent phenoxide nucleophile.
The general mechanism for this SNAr reaction proceeds through a two-step addition-elimination pathway, involving the formation of a resonance-stabilized Meisenheimer complex.
Reaction Mechanism Diagram
Sources
- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Utility of 4-(2-Aminophenoxy)benzonitrile in the Synthesis of Privileged Heterocyclic Scaffolds
Introduction: A Versatile Synthon for Complex Heterocycles
In the landscape of medicinal chemistry and materials science, the quest for efficient and modular synthetic routes to complex molecular architectures is paramount. 4-(2-Aminophenoxy)benzonitrile has emerged as a highly valuable and versatile building block, possessing a unique constellation of reactive functionalities that enable access to a diverse array of heterocyclic compounds. Its structure, featuring a nucleophilic aniline, a strategically positioned ether linkage, and a cyano group, allows for a range of cyclization and condensation reactions. This guide provides an in-depth exploration of the application of 4-(2-aminophenoxy)benzonitrile in the synthesis of quinoxalines, phenoxazines, and dibenzo[b,f][1][2]oxazepines, which are core structures in numerous pharmacologically active agents and functional materials. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for their execution.
Part 1: The Precursor - Synthesis and Properties of 4-(2-Aminophenoxy)benzonitrile
A reliable and well-characterized source of the starting material is fundamental to any synthetic campaign. 4-(2-Aminophenoxy)benzonitrile can be synthesized via a nucleophilic aromatic substitution (SNAr) reaction.
Protocol 1: Synthesis of 4-(2-Aminophenoxy)benzonitrile
This protocol outlines the synthesis of 4-(2-aminophenoxy)benzonitrile from 2-aminophenol and 4-fluorobenzonitrile. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the phenoxide generated from 2-aminophenol displaces the fluoride from the electron-deficient 4-fluorobenzonitrile.
Materials:
-
2-Aminophenol
-
4-Fluorobenzonitrile
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a stirred solution of 2-aminophenol (1.0 eq) in dry DMF, add potassium carbonate (1.5 eq).
-
Heat the mixture to 80 °C for 1 hour to ensure the formation of the potassium phenoxide.
-
Add 4-fluorobenzonitrile (1.0 eq) to the reaction mixture.
-
Raise the temperature to 120 °C and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 4-(2-aminophenoxy)benzonitrile as a solid.
Table 1: Physicochemical Properties of 4-(2-Aminophenoxy)benzonitrile
| Property | Value |
| Molecular Formula | C13H10N2O |
| Molecular Weight | 210.23 g/mol |
| Appearance | Light tan solid[3] |
| Melting Point | 112 °C |
Part 2: Synthesis of Quinoxaline Derivatives
The o-phenylenediamine moiety within 4-(2-aminophenoxy)benzonitrile is a classical precursor for the synthesis of quinoxalines, a class of nitrogen-containing heterocycles with a wide range of biological activities. The most common and robust method for quinoxaline synthesis is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[4][5]
Reaction Mechanism: Quinoxaline Formation
The reaction proceeds through a double condensation mechanism. The more nucleophilic amine of the o-phenylenediamine attacks one of the carbonyl groups of the 1,2-dicarbonyl compound, followed by dehydration to form an imine. An intramolecular cyclization then occurs, with the second amino group attacking the remaining carbonyl group, which after a second dehydration step, yields the aromatic quinoxaline ring system.
Diagram 1: General Workflow for Quinoxaline Synthesis
Caption: Workflow for the synthesis of quinoxaline derivatives.
Protocol 2: Synthesis of 2,3-Diphenyl-6-(4-cyanophenoxy)quinoxaline
This protocol details the synthesis of a representative quinoxaline derivative from 4-(2-aminophenoxy)benzonitrile and benzil.
Materials:
-
4-(2-Aminophenoxy)benzonitrile
-
Benzil
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve 4-(2-aminophenoxy)benzonitrile (1.0 eq) and benzil (1.0 eq) in ethanol.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature. The product will often precipitate out of solution.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 2,3-diphenyl-6-(4-cyanophenoxy)quinoxaline.
Table 2: Representative Data for Quinoxaline Synthesis
| Entry | 1,2-Dicarbonyl Compound | Product | Yield (%) |
| 1 | Benzil | 2,3-Diphenyl-6-(4-cyanophenoxy)quinoxaline | ~90% |
| 2 | Glyoxal (40% in H2O) | 6-(4-Cyanophenoxy)quinoxaline | ~85% |
| 3 | 2,3-Butanedione | 2,3-Dimethyl-6-(4-cyanophenoxy)quinoxaline | ~88% |
Part 3: Synthesis of Phenoxazine Derivatives
The 2-aminophenol structural motif within 4-(2-aminophenoxy)benzonitrile allows for its use in the synthesis of phenoxazines, a class of tricyclic heterocycles with applications as dyes, redox indicators, and pharmaceutical scaffolds. A classical approach to phenoxazine synthesis involves the oxidative condensation of two molecules of a 2-aminophenol or the condensation of a 2-aminophenol with a catechol derivative.[2][6]
Reaction Mechanism: Phenoxazine Formation
The thermal self-condensation of 2-aminophenols is believed to proceed through the formation of a 2,2'-dihydroxydiphenylamine intermediate, which then undergoes intramolecular cyclization with the elimination of water to form the phenoxazine ring.[2] Alternatively, in the presence of an oxidizing agent, a radical-mediated mechanism may be operative.
Diagram 2: General Workflow for Phenoxazine Synthesis
Caption: Workflow for the synthesis of phenoxazine derivatives.
Protocol 3: Synthesis of a Dicyanophenoxazine Derivative
This protocol describes the self-condensation of 4-(2-aminophenoxy)benzonitrile to form a phenoxazine derivative.
Materials:
-
4-(2-Aminophenoxy)benzonitrile
-
o-Dichlorobenzene
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend 4-(2-aminophenoxy)benzonitrile in o-dichlorobenzene.
-
Heat the mixture to reflux (approx. 180 °C) and maintain for 24-48 hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient) to isolate the desired dicyanophenoxazine product.
Part 4: Synthesis of Dibenzo[b,f][1][2]oxazepine Derivatives
Dibenzo[b,f][1][2]oxazepines are an important class of seven-membered heterocyclic compounds, with several derivatives exhibiting potent central nervous system activity. The synthesis of this ring system can be achieved through the condensation of a 2-aminophenol derivative with a 2-halobenzaldehyde, followed by an intramolecular cyclization.[7][8]
Reaction Mechanism: Dibenzo[b,f][1][2]oxazepine Formation
The synthesis is a two-step, one-pot process. Initially, the amino group of 4-(2-aminophenoxy)benzonitrile condenses with the aldehyde group of a 2-halobenzaldehyde to form a Schiff base (imine). The subsequent intramolecular nucleophilic aromatic substitution, where the phenoxide attacks the carbon bearing the halogen, leads to the formation of the seven-membered oxazepine ring.
Diagram 3: General Workflow for Dibenzo[b,f][1][2]oxazepine Synthesis
Caption: Workflow for dibenzo[b,f][1][2]oxazepine synthesis.
Protocol 4: Synthesis of a Cyanophenoxy-Substituted Dibenzo[b,f][1][2]oxazepine
This protocol provides a method for the synthesis of a dibenzo[b,f][1][2]oxazepine derivative from 4-(2-aminophenoxy)benzonitrile and 2-fluorobenzaldehyde.
Materials:
-
4-(2-Aminophenoxy)benzonitrile
-
2-Fluorobenzaldehyde
-
Potassium carbonate (K2CO3)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a solution of 4-(2-aminophenoxy)benzonitrile (1.0 eq) and 2-fluorobenzaldehyde (1.1 eq) in DMSO, add anhydrous potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 120-140 °C for 8-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour into ice-cold water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure dibenzo[b,f][1][2]oxazepine derivative.
Table 3: Representative Data for Dibenzo[b,f][1][2]oxazepine Synthesis
| Entry | 2-Halobenzaldehyde | Product | Yield (%) |
| 1 | 2-Fluorobenzaldehyde | 2-(4-Cyanophenoxy)dibenzo[b,f][1][2]oxazepine | ~75% |
| 2 | 2-Chlorobenzaldehyde | 2-(4-Cyanophenoxy)dibenzo[b,f][1][2]oxazepine | ~70% |
Conclusion
4-(2-Aminophenoxy)benzonitrile has demonstrated its significant potential as a versatile precursor for the synthesis of a range of medicinally and materially relevant heterocyclic compounds. The protocols detailed herein provide robust and reproducible methods for accessing quinoxalines, phenoxazines, and dibenzo[b,f][1][2]oxazepines. The strategic placement of the amino, ether, and nitrile functionalities within this synthon allows for a high degree of synthetic flexibility, enabling the generation of diverse molecular libraries for further investigation in drug discovery and materials science.
References
-
Request PDF. (2025, August 6). Synthesis and characterization of polyamides and poly(amide–imide)s derived from 2,2-bis(4-aminophenoxy) benzonitrile. ResearchGate. [Link]
- Google Patents. (n.d.). Aminophenoxy benzonitriles.
-
National Institutes of Health. (n.d.). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. [Link]
- Google Patents. (n.d.). An improved process for the preparation of 10h-phenoxazine.
-
ResearchGate. (2025, December 6). A simple, convenient and effective method for the synthesis of dibenz(b,f) 1,4-oxazepines(cr); a new generation riot control agent and its analogues. [Link]
-
PubChem. (n.d.). 2-(4-aminophenoxy)benzonitrile. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Bis(4-aminophenoxy)benzonitrile. Retrieved from [Link]
-
New synthetic approaches for the construction of 2-aminophenoxazinone architectures. (n.d.). [Link]
-
ResearchGate. (2022, July 4). (PDF) A simple and efficient protocol for the synthesis of quinoxaline derivatives using recyclable H 5 PW 6 Mo 4 V 2 O 40 ·14H 2 O catalyst. [Link]
-
Encyclopedia.pub. (2023, November 23). Methods of Preparation of Quinoxalines. [Link]
-
ACS Publications. (n.d.). Phenoxazinone synthase: enzymatic catalysis of an aminophenol oxidative cascade. [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of substituted benzo[b][1][2]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. [Link]
-
National Institutes of Health. (n.d.). Discovery of Benzamidine- and 1-Aminoisoquinoline-Based Human MAS-Related G Protein-Coupled Receptor X1 (MRGPRX1) Agonists. [Link]
-
CoLab. (2014, October 1). Recent advances in dibenzo[b,f][1][2]oxazepine synthesis. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. WO2002034732A1 - An improved process for the preparation of 10h-phenoxazine - Google Patents [patents.google.com]
- 3. Discovery of Benzamidine- and 1-Aminoisoquinoline-Based Human MAS-Related G Protein-Coupled Receptor X1 (MRGPRX1) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in dibenzo[b,f][1,4]oxazepine synthesis | CoLab [colab.ws]
Technical Support Center: Synthesis of 4-(2-Aminophenoxy)benzonitrile
Welcome to the technical support center for the synthesis of 4-(2-Aminophenoxy)benzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to synthesize this valuable intermediate. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to help you navigate the complexities of this synthesis and improve your reaction yields.
Introduction to the Synthesis of 4-(2-Aminophenoxy)benzonitrile
The synthesis of 4-(2-Aminophenoxy)benzonitrile is most commonly approached via a copper-catalyzed cross-coupling reaction, specifically an Ullmann-type condensation. This reaction involves the formation of a diaryl ether linkage between an aminophenol and a halobenzonitrile. While seemingly straightforward, this synthesis presents a significant chemoselectivity challenge: the preferential O-arylation of the hydroxyl group over the N-arylation of the amino group on the 2-aminophenol starting material. This guide will delve into the critical parameters that influence this selectivity and provide actionable strategies to maximize the yield of the desired product.
A plausible and commonly employed synthetic route is the reaction between 2-aminophenol and a 4-halobenzonitrile (such as 4-fluorobenzonitrile or 4-bromobenzonitrile) in the presence of a copper catalyst and a base.
Recommended Experimental Protocol
This protocol is a general guideline adapted from procedures for similar diaryl ether syntheses, given the specific challenges associated with 2-aminophenol. Optimization may be required for your specific laboratory conditions and reagent purity.
Reaction Scheme:
Caption: Ullmann condensation for 4-(2-Aminophenoxy)benzonitrile synthesis.
Materials:
-
2-Aminophenol
-
4-Fluorobenzonitrile (or 4-Bromobenzonitrile)
-
Copper(I) Iodide (CuI)
-
Potassium Carbonate (K₂CO₃), finely ground and dried
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Toluene
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminophenol (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent and Reagent Addition: Under the inert atmosphere, add anhydrous DMF. Begin stirring the suspension, then add 4-fluorobenzonitrile (1.1 eq).
-
Reaction: Heat the reaction mixture to 120-140 °C and maintain this temperature with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may take 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 4-(2-Aminophenoxy)benzonitrile in a question-and-answer format.
Q1: My reaction yield is very low, or I am not getting any product. What are the likely causes?
A1: Low or no yield can stem from several factors. Here's a systematic approach to troubleshooting:
-
Reagent Quality: Ensure that your reagents are pure and dry. 2-aminophenol can oxidize over time, appearing as a dark solid. Use freshly purchased or purified 2-aminophenol. The solvent, particularly DMF, must be anhydrous, as water can inhibit the reaction.
-
Base Inefficiency: The base is crucial for deprotonating the phenol. Use finely ground and thoroughly dried potassium carbonate to maximize its surface area and reactivity. Consider using a stronger base like cesium carbonate (Cs₂CO₃), which is known to be more effective in Ullmann couplings, although it is more expensive.
-
Catalyst Inactivity: Copper(I) iodide can be sensitive to air and moisture. Use a fresh bottle or a properly stored catalyst. Ensure the reaction is conducted under a strictly inert atmosphere (nitrogen or argon) to prevent oxidation of the Cu(I) species.
-
Insufficient Temperature: Ullmann-type reactions often require high temperatures to proceed at a reasonable rate.[1] If your reaction is sluggish, consider increasing the temperature to around 140 °C. However, be mindful that excessively high temperatures can lead to decomposition.
-
Reaction Time: These reactions can be slow. Ensure you are monitoring the reaction by TLC over a sufficient period (up to 24 hours) before concluding that it has failed.
Q2: I have isolated a product, but my characterization (NMR, MS) shows it's not the desired 4-(2-Aminophenoxy)benzonitrile. What could it be?
A2: The most probable side product is the N-arylated isomer, 4-(2-hydroxyanilino)benzonitrile.
Caption: Competing O- and N-arylation pathways.
The amino group of 2-aminophenol can also act as a nucleophile, leading to the formation of a C-N bond instead of the desired C-O bond. In fact, for 2-aminophenol, selective N-arylation is often more readily achieved than O-arylation.[2][3] One study noted that a system for the selective O-arylation of 2-aminophenol could not be found, highlighting the difficulty of this transformation.[4]
To favor O-arylation:
-
Choice of Base: A weaker base like K₂CO₃ is generally preferred as it will more selectively deprotonate the more acidic phenolic hydroxyl group over the amino group.
-
Ligand Addition: While not included in the basic protocol, the addition of a ligand can significantly influence the selectivity. For O-arylation, ligands such as picolinic acid have been shown to be effective in similar systems.[2] You may consider adding a catalytic amount (e.g., 0.2 eq) of picolinic acid to your reaction mixture.
Q3: My reaction produces a complex mixture of products that is difficult to purify. How can I improve the purity of my crude product?
A3: A complex product mixture often indicates side reactions or degradation.
-
Control Temperature: Overheating can lead to decomposition of starting materials and products, as well as the formation of tarry byproducts. Maintain a consistent temperature throughout the reaction.
-
Inert Atmosphere: As mentioned, a strict inert atmosphere is critical to prevent oxidative side reactions.
-
Purification Strategy:
-
Aqueous Wash: Before column chromatography, consider washing the organic extract with a dilute aqueous solution of sodium hydroxide (e.g., 1M NaOH). This can help remove unreacted 2-aminophenol by converting it to its water-soluble sodium salt.
-
Column Chromatography: Careful column chromatography is essential. Use a shallow gradient of ethyl acetate in hexane and collect small fractions. Monitor the fractions by TLC to identify and isolate the desired product from its N-arylated isomer and other impurities. The two isomers should have different polarities and thus be separable on silica gel.
-
Frequently Asked Questions (FAQs)
Q: Can I use a different copper catalyst?
A: Yes, other copper sources like copper(I) oxide (Cu₂O), copper(II) oxide (CuO), or copper(I) bromide (CuBr) can also be used. The reactivity may vary, and some optimization of the reaction conditions might be necessary.
Q: Is 4-fluorobenzonitrile the best choice of aryl halide?
A: The reactivity of aryl halides in Ullmann couplings generally follows the order I > Br > Cl > F. However, for nucleophilic aromatic substitution, an activated aryl halide like 4-fluorobenzonitrile is often a good choice due to the high electronegativity of fluorine, which activates the ring towards nucleophilic attack. 4-bromobenzonitrile is also a viable option.
Q: Can I use a different solvent?
A: High-boiling polar aprotic solvents are generally preferred for Ullmann reactions. Besides DMF, other suitable solvents include dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP), and 1,4-dioxane. The choice of solvent can affect the reaction rate and selectivity, so it may be a parameter worth screening for optimization.
Q: How do I know if my reaction is complete?
A: The best way to monitor the reaction is by Thin Layer Chromatography (TLC). Spot the reaction mixture alongside your starting materials (2-aminophenol and 4-fluorobenzonitrile). The reaction is complete when the limiting starting material spot has disappeared and a new product spot has appeared and is no longer increasing in intensity.
Q: What are the safety precautions for this reaction?
A: This reaction should be performed in a well-ventilated fume hood. DMF is a skin and respiratory irritant. 4-halobenzonitriles are toxic. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The reaction is run at high temperatures, so take care to avoid burns.
Data Summary Table
| Parameter | Recommended Condition | Alternative/Optimization | Rationale |
| Aryl Halide | 4-Fluorobenzonitrile | 4-Bromobenzonitrile | Fluorine activates the ring for nucleophilic attack. |
| Catalyst | Copper(I) Iodide (CuI) | Cu₂O, CuBr | Cu(I) is the active catalytic species. |
| Base | Potassium Carbonate (K₂CO₃) | Cesium Carbonate (Cs₂CO₃) | Selectively deprotonates the phenolic -OH. |
| Solvent | Anhydrous DMF | Anhydrous DMSO, NMP | High-boiling polar aprotic solvent. |
| Temperature | 120-140 °C | - | Required to overcome the activation energy. |
| Atmosphere | Inert (Nitrogen or Argon) | - | Prevents oxidation of the Cu(I) catalyst. |
| Ligand (Optional) | None | Picolinic Acid | May improve yield and O-selectivity. |
Logical Workflow for Troubleshooting
Caption: Troubleshooting workflow for low yield.
References
-
Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society, 131(47), 17423–17429. [Link]
- Method for curing poly benzonitrile resin by amino phenoxy phthalonitrile. CN103193977A.
Sources
Technical Support Center: Column Chromatography Purification of 4-(2-Aminophenoxy)benzonitrile
As a Senior Application Scientist, this guide provides in-depth technical support for the purification of 4-(2-aminophenoxy)benzonitrile. This molecule, containing a basic primary amine, a polar nitrile, and an ether linkage, presents specific challenges that require careful optimization of chromatography conditions to achieve high purity. This center is structured to anticipate and solve common issues encountered in the lab.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the setup of column chromatography for 4-(2-aminophenoxy)benzonitrile.
Q1: What is the most suitable stationary phase for purifying 4-(2-aminophenoxy)benzonitrile?
Answer: The choice of stationary phase is critical due to the presence of a primary aromatic amine, which is basic.
-
Standard Silica Gel (SiO₂): While being the most common stationary phase, standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface.[1] Basic compounds like 4-(2-aminophenoxy)benzonitrile can interact strongly with these acidic sites, leading to significant peak tailing, poor resolution, or even irreversible adsorption onto the column.[1][2]
-
Deactivated Silica Gel (Recommended): To counteract the acidity of standard silica, it is highly recommended to use "deactivated" or "base-washed" silica. This is typically achieved by preparing a slurry of the silica gel in the mobile phase that contains a small percentage (0.1-1%) of a basic modifier like triethylamine (TEA) or ammonia.[3] The modifier neutralizes the acidic silanol sites, preventing strong interactions with the amine and resulting in much-improved peak shape and recovery.
-
Amine-Functionalized Silica: For challenging separations or recurrent issues with tailing, an amine-bonded silica column is an excellent, albeit more expensive, alternative.[4] This stationary phase has amine groups covalently bonded to the silica surface, creating a less acidic environment that is highly compatible with the purification of basic compounds.[1]
-
Neutral Alumina: If the compound proves to be unstable on any form of silica gel, neutral alumina can be a viable alternative.[5]
Causality: The lone pair of electrons on the nitrogen of the primary amine acts as a Lewis base, forming a strong hydrogen bond or an acid-base interaction with the acidic silanol protons. By adding a competitive base like TEA, the TEA preferentially occupies these active sites, allowing the target molecule to travel through the column with fewer undesirable interactions.
Q2: How should I select an appropriate mobile phase (eluent)?
Answer: The mobile phase selection process should always begin with Thin Layer Chromatography (TLC) to quickly screen different solvent systems. The goal is to find a system that provides good separation between your target compound and its impurities, with an ideal Retardation Factor (Rf) value for your product between 0.2 and 0.4.[6] An Rf in this range generally ensures that the compound will elute from the column in a reasonable volume of solvent without being too close to the solvent front or requiring an excessive amount of eluent.
The mobile phase for normal-phase chromatography consists of a non-polar solvent (e.g., Hexane or Heptane) and a more polar solvent.[7] Given the polar nature of 4-(2-aminophenoxy)benzonitrile, you will need a relatively polar mobile phase.
| Solvent System | Polarity | Starting Ratio (v/v) | Notes |
| Hexane / Ethyl Acetate | Medium | 70:30 | A standard starting point for many organic compounds. Adjust the ratio to achieve the target Rf. |
| Dichloromethane / Methanol | High | 98:2 | A more polar system. Useful if the compound is poorly soluble or has a very low Rf in Hexane/EtOAc. Be cautious, as methanol is a very strong eluent. |
| Hexane / Diethyl Ether | Medium-Low | 50:50 | Can offer different selectivity compared to ethyl acetate, potentially resolving impurities that co-elute in other systems.[8] |
| Toluene / Acetone | Medium | 80:20 | Another alternative system that can provide different separation selectivity. |
Experimental Protocol for TLC:
-
Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the mixture onto a silica gel TLC plate.
-
Develop the plate in a chamber containing your chosen solvent system.
-
Visualize the spots using a UV lamp (254 nm).
-
Calculate the Rf value: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).
-
Adjust the ratio of polar to non-polar solvent until the Rf of your product is in the 0.2-0.4 range.
Q3: Is a basic modifier like triethylamine (TEA) always necessary?
Answer: For this specific molecule, yes, adding a basic modifier to the mobile phase is strongly recommended when using standard silica gel. As explained in Q1, the primary amine functionality will likely cause significant tailing. Adding 0.1% to 1% triethylamine (TEA) to your eluent system will dramatically improve the chromatography.[3]
Self-Validating System: You can validate the need for TEA yourself. Run two identical TLC plates of your crude mixture. For one, use the optimized solvent system (e.g., 70:30 Hexane/EtOAc). For the second, use the same solvent system but add 1% TEA. You should observe the product spot on the second plate appearing more compact and round, with a slightly higher Rf value and significantly less vertical streaking. This confirms that the modifier is effectively suppressing the unwanted interactions.
Q4: Can you provide a standard protocol for the purification?
Answer: The following is a generalized step-by-step workflow for the flash column chromatography of 4-(2-aminophenoxy)benzonitrile.
Experimental Workflow:
-
Method Development (TLC): As described in Q2, determine the optimal mobile phase. A good target is 70:30 Hexane/Ethyl Acetate + 0.5% Triethylamine , aiming for a product Rf of ~0.3.
-
Column Packing (Slurry Method):
-
Select a column of appropriate size for your sample amount (a general rule is a 50:1 to 100:1 ratio of silica weight to crude sample weight).
-
Add a small plug of cotton or glass wool and a thin layer of sand to the bottom of the column.
-
In a beaker, create a slurry of silica gel in your starting, least polar mobile phase (e.g., 90:10 Hexane/EtOAc).
-
Quickly pour the slurry into the column, tapping the side gently to dislodge air bubbles.[9]
-
Open the stopcock and use gentle air pressure to push the solvent through, compacting the silica bed until it is firm and level. Do not let the top of the silica bed run dry.[10]
-
-
Sample Loading:
-
Dissolve your crude 4-(2-aminophenoxy)benzonitrile in a minimal amount of dichloromethane or your mobile phase.
-
Optional (Recommended for better resolution): Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This is known as "dry loading."
-
Carefully add your sample (either the concentrated solution or the dry powder) to the top of the silica bed.
-
Add a thin protective layer of sand on top of your sample.[10]
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Begin eluting, collecting fractions in test tubes. You can use an isocratic elution (same solvent mixture throughout) or a gradient elution (gradually increasing the polarity, e.g., from 20% EtOAc to 40% EtOAc).
-
-
Fraction Analysis:
-
Monitor the elution process by spotting fractions onto TLC plates and developing them.
-
Identify the fractions containing your pure product.
-
-
Isolation:
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified 4-(2-aminophenoxy)benzonitrile.[9]
-
Purification Workflow Diagram
Caption: Workflow for the purification of 4-(2-aminophenoxy)benzonitrile.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification process.
Problem: My compound is streaking badly on the column, leading to poor separation and mixed fractions.
-
Cause: This is the classic sign of a strong, undesirable interaction between your basic amine compound and the acidic silica gel stationary phase.[4] The molecules "stick" to the silica and then slowly bleed down the column rather than moving in a tight band.
-
Solution 1 (Immediate): Add a basic modifier to your mobile phase. As a rule of thumb, start with 0.5% triethylamine (TEA) by volume in your hexane/ethyl acetate mixture. This will neutralize the most acidic sites on the silica and should immediately result in a more defined spot/band.[3]
-
Solution 2 (Alternative Stationary Phase): If TEA does not fully resolve the issue or if it interferes with your downstream applications, switch to a less acidic stationary phase. Amine-functionalized silica is specifically designed for this purpose and will provide the best results.[1] Neutral alumina is another option.[5]
Problem: My compound won't elute from the column, even after I've passed a large volume of a highly polar solvent.
-
Cause 1 (Insufficient Polarity): While unlikely for this specific molecule if using standard solvents, it's possible your mobile phase is simply not polar enough.
-
Cause 2 (Decomposition/Irreversible Binding): It is more likely that the compound has either decomposed on the acidic silica gel or is so strongly bound that the eluent cannot displace it.[5]
-
Solution:
-
Confirm Stability: First, check if your compound is stable on silica. Spot your crude material on a TLC plate, let it sit for an hour, and then develop it. If you see a new spot at the baseline or a smear from the original spot, your compound is decomposing.[5] If this is the case, you must switch to a non-silica stationary phase like neutral alumina.
-
Methanol Purge: If the compound is stable but just strongly adsorbed, you can try to "strip" the column with a very polar solvent. Switch your mobile phase to 100% methanol or a 95:5 mixture of dichloromethane:methanol.[11] This will elute almost all polar organic compounds from a silica column.
-
Preventative Measure: Always use a mobile phase containing TEA to prevent this level of strong binding from occurring in the first place.
-
Problem: The compound elutes, but it is still contaminated with an impurity (co-elution).
-
Cause: Your current mobile phase system does not have sufficient selectivity to resolve the product from the impurity. Even if the Rf values are different on TLC, they may be too close for effective separation on a larger scale.[6]
-
Solution (Change Solvent Selectivity): Do not just increase or decrease the polarity of your current system. Instead, change one of the solvents to alter the interactions. For example, if you are using Hexane/Ethyl Acetate, try switching to a system like Hexane/Diethyl Ether or Toluene/Acetone. Different polar solvents interact with your compound and the stationary phase in different ways (e.g., hydrogen bond accepting/donating properties), which can often change the elution order or increase the separation between two closely-eluting spots.[6]
Problem: My final recovery of pure material is very low.
-
Cause 1 (Irreversible Adsorption): As discussed above, a significant portion of your material may be permanently stuck to the column if you are not using a basic modifier.
-
Cause 2 (Sample Overload): Loading too much crude material onto the column for its size. This leads to broad bands that overlap, forcing you to discard mixed fractions and reducing your yield of pure material.
-
Solution:
-
Always use TEA in your eluent when using silica gel.
-
Follow Loading Guidelines: Use an appropriate amount of silica gel for your sample size (typically a 50:1 to 100:1 mass ratio of silica:sample).
-
Use Gradient Elution: Start with a lower polarity mobile phase to allow the less polar impurities to elute first. Then, gradually increase the polarity to elute your target compound. This often improves separation and allows for a higher loading capacity compared to isocratic elution.[5]
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting column chromatography of amines.
References
-
Pesek, J. J., Matyska, M. T., & Costanzo, S. (2010). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC North America. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
Teledyne ISCO. (2012). Introduction to Functionalized Silica Gel and Alumina RediSep Columns. Application Note AN69. [Link]
-
Nekrasov, M. (2018). Answer to "Separation of organic compounds using amino- functionalized silica gel spherical 40-75um?". ResearchGate. [Link]
-
Fair, J. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. [Link]
-
Biotage. (2023). When should I use an amine-bonded silica for flash chromatography?. Biotage. [Link]
-
Reddit User Discussion. (2023). Same Rf for two different solvent system for TLC. r/OrganicChemistry on Reddit. [Link]
-
Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]
-
Shrestha, S., et al. (2023). Developing a Novel Mobile Phase to Separate Polar and Nonpolar Leaf Pigments of Copperleaf (Acalypha wilkesiana) Using Thin Layer Chromatography. Qeios. [Link]
-
Northrop, B. H. FLASH OPTIMIZATION. University of California, Irvine. [Link]
-
Reddit User Discussion. (2014). What compounds are unstable in a silica gel column (chromatography). r/chemhelp on Reddit. [Link]
-
SIELC Technologies. Benzonitrile. [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. Benzonitrile | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. teledyneisco.com [teledyneisco.com]
- 5. Chromatography [chem.rochester.edu]
- 6. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 7. Developing a Novel Mobile Phase to Separate Polar and Nonpolar Leaf Pigments of Copperleaf (Acalypha wilkesiana) Using Thin Layer Chromatography - Article (Preprint v4) by Vishwajit Adiga et al. | Qeios [qeios.com]
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- 9. orgsyn.org [orgsyn.org]
- 10. chemistryviews.org [chemistryviews.org]
- 11. reddit.com [reddit.com]
Handling and storage of 4-(2-Aminophenoxy)benzonitrile to prevent degradation
This guide provides in-depth technical support for the handling, storage, and troubleshooting of 4-(2-Aminophenoxy)benzonitrile to ensure its stability and integrity in research and development applications. Drawing from established principles in organic chemistry and material safety data, this document offers practical advice for researchers, scientists, and drug development professionals.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of 4-(2-Aminophenoxy)benzonitrile.
Q1: What are the optimal storage conditions for 4-(2-Aminophenoxy)benzonitrile to prevent degradation?
A1: To ensure long-term stability, 4-(2-Aminophenoxy)benzonitrile should be stored in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to protect it from atmospheric moisture and oxygen.[2][3] For prolonged storage, maintaining the compound under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidative degradation. It should be stored away from incompatible substances such as strong oxidizing agents, acids, and bases.[1][2]
Q2: What are the primary degradation pathways for 4-(2-Aminophenoxy)benzonitrile?
A2: While specific degradation studies on 4-(2-Aminophenoxy)benzonitrile are not extensively documented, its chemical structure suggests susceptibility to two primary degradation pathways based on the reactivity of its functional groups:
-
Oxidation of the Aminophenoxy Group: The aromatic amine is susceptible to oxidation, which can be initiated by exposure to air (oxygen) and light. This can lead to the formation of colored impurities, progressing from a pale yellow to a brownish hue.[2]
-
Hydrolysis of the Nitrile Group: The nitrile group can undergo hydrolysis to form a carboxylic acid.[4][5][6] This reaction is catalyzed by the presence of moisture and can be accelerated by acidic or basic conditions.
Q3: How can I visually assess if my sample of 4-(2-Aminophenoxy)benzonitrile has started to degrade?
A3: A change in the physical appearance of the compound is a primary indicator of degradation. Pure 4-(2-Aminophenoxy)benzonitrile is typically a white to pale yellow crystalline powder.[2] A significant color change to yellow, brown, or the presence of dark particulates suggests oxidative degradation. Clumping of the powder may indicate moisture absorption, which could lead to hydrolysis of the nitrile group.
Q4: Is 4-(2-Aminophenoxy)benzonitrile sensitive to light?
A4: Yes, compounds containing aromatic amine functionalities can be light-sensitive. Photolytic degradation can contribute to the oxidation of the amine group. Therefore, it is best practice to store the compound in an amber or opaque container to protect it from light.
Q5: What are the safety precautions I should take when handling this compound?
A5: 4-(2-Aminophenoxy)benzonitrile should be handled with standard laboratory safety precautions. It is advised to wear protective gloves, safety glasses, and a lab coat.[1][7] Handling should be done in a well-ventilated area or a fume hood to avoid inhalation of any dust.[1][7] In case of skin or eye contact, rinse thoroughly with water.[1][7]
II. Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the use of 4-(2-Aminophenoxy)benzonitrile.
Issue 1: Unexpected Experimental Results or Poor Yield
Possible Cause: The purity of the 4-(2-Aminophenoxy)benzonitrile may be compromised due to degradation.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected experimental outcomes.
Step-by-Step Protocol for Purity Assessment:
-
Visual Inspection: Check for any discoloration or change in the physical state of the compound as described in the FAQs.
-
Thin Layer Chromatography (TLC):
-
Objective: To quickly assess the presence of impurities.
-
Methodology:
-
Dissolve a small amount of the compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using a mobile phase such as a mixture of hexane and ethyl acetate.
-
Visualize the spots under UV light. The presence of multiple spots indicates impurities.
-
-
-
High-Performance Liquid Chromatography (HPLC):
-
Objective: To quantify the purity of the compound.
-
Methodology: A reverse-phase HPLC method is generally suitable for benzonitrile compounds.[8]
-
Column: C18 column.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV detector at a wavelength determined by the UV spectrum of the compound.
-
The purity can be calculated from the peak area of the main component relative to the total peak area.
-
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the chemical structure and identify potential degradation products.
-
Methodology:
-
Dissolve the sample in a deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Acquire a 1H NMR spectrum. The presence of unexpected peaks may indicate impurities or degradation. For example, the hydrolysis of the nitrile to a carboxylic acid would result in the appearance of a broad singlet in the downfield region of the spectrum.
-
-
Issue 2: Compound Discoloration (Yellowing or Browning)
Possible Cause: Oxidation of the aromatic amine group.
Preventative Measures:
-
Store the compound under an inert atmosphere (nitrogen or argon).
-
Protect the container from light by using an amber vial or storing it in the dark.
-
Avoid frequent opening of the container to minimize exposure to air.
Corrective Action:
If the discoloration is minor, the compound may still be suitable for some applications. However, for sensitive reactions, purification is recommended.
Purification Protocol (Recrystallization):
-
Solvent Selection: Choose a solvent system in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature. A mixture of ethanol and water or toluene and hexane may be suitable.
-
Procedure:
-
Dissolve the discolored compound in a minimal amount of the hot solvent.
-
If necessary, hot filter the solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
-
III. Data Summary
Table 1: Recommended Storage and Handling of 4-(2-Aminophenoxy)benzonitrile
| Parameter | Recommendation | Rationale |
| Temperature | Cool (2-8 °C recommended for long-term) | To slow down potential degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidation of the amine group. |
| Light | Protect from light (Amber vial) | To prevent photolytic degradation. |
| Moisture | Tightly sealed container, store in a dry place | To prevent hydrolysis of the nitrile group.[9] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases | To avoid chemical reactions leading to degradation.[1] |
IV. Potential Degradation Pathways
The following diagram illustrates the likely degradation pathways of 4-(2-Aminophenoxy)benzonitrile based on the reactivity of its functional groups.
Caption: Potential degradation pathways of 4-(2-Aminophenoxy)benzonitrile.
V. References
-
Carl ROTH. (2025, March 31). Safety Data Sheet: 4-Aminobenzonitrile. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminobenzonitrile. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Aminobenzonitrile, 98%. Retrieved from [Link]
-
Lee, Y., von Gunten, U., & Kim, J. O. (2021). Nitriles as main products from the oxidation of primary amines by ferrate(VI): Kinetics, mechanisms and toxicological implications for nitrogenous disinfection byproduct control. Water Research, 209, 117881.
-
Google Patents. (n.d.). CN103193977A - Method for curing poly benzonitrile resin by amino phenoxy phthalonitrile. Retrieved from
-
Zhang, Y., et al. (2020). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances, 10(25), 14845-14852.
-
Martínková, L., et al. (2016). Pathways of microbial nitrile degradation. Applied Microbiology and Biotechnology, 100(18), 7733-7744.
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]
-
Sørensen, S. R., et al. (2014). Degradation pathways of three benzonitrile herbicides – ioxynil, bromoxynil and dichlobenil – in pure bacterial cultures versus agricultural soil. Pest Management Science, 70(8), 1291-1298.
-
LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]
-
Dvořáková, D., et al. (2018). Study of Cytotoxic Effects of Benzonitrile Pesticides. International Journal of Environmental Research and Public Health, 15(11), 2533.
-
ResearchGate. (2026, January 10). 4-Nitrobenzonitrile. Retrieved from [Link]
-
Thies, S., et al. (2020). Impact of Nitriles on Bacterial Communities. Frontiers in Microbiology, 11, 579.
-
Google Patents. (n.d.). CN104892456A - Method for preparing benzonitrile compound. Retrieved from
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PubChem. (n.d.). 4-Methoxybenzonitrile. Retrieved from [Link]
-
Wang, Y., et al. (2021). Selective Production of Terephthalonitrile and Benzonitrile via Pyrolysis of Polyethylene Terephthalate (PET) with Ammonia over Ca(OH)2/Al2O3 Catalysts. Catalysts, 11(8), 941.
-
Sørensen, S. R., et al. (2014). Degradation of three benzonitrile herbicides by Aminobacter MSH1 versus soil microbial communities: pathways and kinetics. Pest Management Science, 70(8), 1291-1298.
-
Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. TrAC Trends in Analytical Chemistry, 20(8), 419-434.
-
Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthesis of 3-(4-Chlorophenoxy)benzonitrile.... Retrieved from [Link]
-
PubChem. (n.d.). 4-(2-Cyanophenoxy)-2-methylbenzonitrile. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzonitrile. Retrieved from [Link]
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A Comparative Guide to the ¹H NMR Spectral Analysis of 4-(2-Aminophenoxy)benzonitrile
Introduction: The Role of ¹H NMR in Isomer-Specific Structural Elucidation
In the landscape of drug development and materials science, the precise structural characterization of novel organic molecules is a cornerstone of innovation. Molecules with identical molecular formulas but different arrangements of atoms—known as isomers—can exhibit vastly different chemical, physical, and biological properties. Consequently, the ability to unambiguously differentiate between isomers is not merely an academic exercise but a critical step in ensuring the safety, efficacy, and novelty of a chemical entity. 4-(2-Aminophenoxy)benzonitrile is an important intermediate in the synthesis of various compounds.[1] Its structure, featuring two distinct aromatic rings with multiple substitution patterns, presents a compelling case for the power of Nuclear Magnetic Resonance (NMR) spectroscopy.
This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-(2-Aminophenoxy)benzonitrile. We will move beyond a simple peak assignment to explore the causal relationships between the molecule's electronic architecture and its spectral output. Furthermore, we will conduct a comparative analysis against its key regioisomers, demonstrating how subtle differences in substitution patterns lead to dramatically different and easily distinguishable NMR spectra. This document is intended for researchers and professionals who rely on NMR for unequivocal structural verification and who seek a deeper understanding of spectral interpretation.
Molecular Structure and Proton Environment
The key to interpreting the ¹H NMR spectrum of 4-(2-Aminophenoxy)benzonitrile lies in understanding its two distinct, electronically coupled aromatic systems. For clarity, we will adopt the proton numbering scheme illustrated below.
-
Ring A: An ortho-disubstituted aminophenoxy moiety. It contains an electron-donating amino group (-NH₂) and an electron-donating ether oxygen (-O-).
-
Ring B: A para-disubstituted benzonitrile moiety. It contains an electron-withdrawing nitrile group (-CN) and the aforementioned electron-donating ether oxygen (-O-).
Caption: Molecular structure of 4-(2-Aminophenoxy)benzonitrile with proton numbering.
Experimental Protocol: Acquiring High-Fidelity ¹H NMR Data
The validity of any spectral interpretation rests upon the quality of the acquired data. The following protocol is designed to yield a high-resolution spectrum suitable for detailed analysis.
1. Sample Preparation:
- Accurately weigh approximately 5-10 mg of the 4-(2-aminophenoxy)benzonitrile sample.
- Transfer the sample into a clean, dry NMR tube.
- Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality Note: DMSO-d₆ is selected for its excellent solvating power and its ability to slow the proton exchange rate of the -NH₂ group, often resulting in a more clearly resolved signal compared to solvents like CDCl₃.
- Add a small amount of tetramethylsilane (TMS) to serve as an internal reference standard (δ = 0.00 ppm).[2][3]
- Cap the NMR tube and gently agitate until the sample is fully dissolved.
2. Instrument Configuration & Data Acquisition:
- Spectrometer: A 400 MHz (or higher) spectrometer is recommended for achieving optimal signal dispersion, particularly in the crowded aromatic region.
- Temperature: Set the probe temperature to 298 K (25 °C).
- Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.
- Acquisition Parameters:
- Pulse Angle: 30-45 degrees.
- Acquisition Time: ~4 seconds.
- Relaxation Delay: 2-5 seconds. Causality Note: A sufficient relaxation delay is crucial for accurate integration, ensuring all protons have returned to equilibrium before the next pulse.
- Number of Scans: 16-64 scans, depending on sample concentration.
- Data Processing:
- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Perform phase correction and baseline correction.
- Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
- Integrate all signals to determine the relative number of protons for each.
¹H NMR Spectrum Analysis and Interpretation
The ¹H NMR spectrum of 4-(2-aminophenoxy)benzonitrile is characterized by distinct signals corresponding to the amino protons and the two different aromatic rings. Protons attached to aromatic rings typically resonate in the 6.5-8.0 ppm region.[4]
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
| H₇, H₈ | ~7.75 | Doublet (d) | 2H | J ≈ 8.8 Hz | Ring B: These protons are ortho to the strongly electron-withdrawing nitrile (-CN) group, causing significant deshielding and a downfield shift.[5][6] They form a classic doublet due to coupling with H₅ and H₆. |
| H₅, H₆ | ~7.10 | Doublet (d) | 2H | J ≈ 8.8 Hz | Ring B: These protons are ortho to the electron-donating ether oxygen, which shields them, causing an upfield shift relative to their counterparts (H₇, H₈). They appear as a doublet due to coupling with H₇ and H₈. |
| H₁-H₄ | ~6.70 - 7.00 | Multiplet (m) | 4H | Multiple | Ring A: These four protons reside on a complex spin system due to the ortho-substitution pattern. The combined electron-donating effects of the -NH₂ and -O- groups shield these protons significantly, shifting them to the most upfield region of the aromatic spectrum.[7] The overlapping signals and multiple coupling interactions (ortho, meta) result in a complex multiplet. |
| -NH₂ | ~5.10 | Broad Singlet (br s) | 2H | N/A | This signal corresponds to the two protons of the primary amine. The chemical shift is highly dependent on solvent and concentration.[8] Its broadness is a result of quadrupole broadening from the nitrogen atom and chemical exchange. This peak would disappear upon shaking the sample with a drop of D₂O. |
Comparative Analysis: Distinguishing 4-(2-Aminophenoxy)benzonitrile from its Regioisomers
The true diagnostic power of ¹H NMR is revealed when comparing the target molecule to its isomers. Even a small change in substituent position creates a unique and identifiable spectral fingerprint.
Alternative 1: 4-(4-Aminophenoxy)benzonitrile (para-para isomer)
In this isomer, both rings are para-substituted. This high degree of symmetry drastically simplifies the aromatic region of the spectrum.
-
Ring A (Aminophenoxy): Would exhibit a simple AA'BB' system, appearing as two distinct doublets, each integrating to 2H. This is a classic para-substitution pattern.[9][10]
-
Ring B (Benzonitrile): Would also show two doublets (an AA'BB' system), identical to Ring B in our target molecule.
-
Key Differentiator: The presence of a complex four-proton multiplet for Ring A in our target compound is completely absent in this isomer, which would instead show two clean doublets.
Alternative 2: 4-(3-Aminophenoxy)benzonitrile (meta-para isomer)
Here, Ring A is meta-substituted.
-
Ring A (Aminophenoxy): The meta-substitution would result in four distinct aromatic protons with a highly complex and characteristic splitting pattern, but with different chemical shifts and coupling constants compared to the ortho-substituted Ring A in our target.
-
Ring B (Benzonitrile): The para-substituted pattern of two doublets would remain unchanged.
-
Key Differentiator: While Ring A would still be complex, the specific chemical shifts and coupling patterns of a meta-substituted ring are unique and can be distinguished from an ortho-substituted ring by an experienced spectroscopist, often with the aid of simulation software. The ortho isomer's protons are generally more shielded (further upfield) due to the combined influence of two adjacent donating groups.
Caption: Logical workflow for the structural confirmation of 4-(2-aminophenoxy)benzonitrile via ¹H NMR.
Conclusion
The ¹H NMR spectrum of 4-(2-aminophenoxy)benzonitrile provides a wealth of structural information that, when correctly interpreted, allows for its unambiguous identification. The key diagnostic features are the presence of a classic para-substituted AA'BB' pattern of two doublets for the benzonitrile ring and a more complex, upfield multiplet for the ortho-substituted aminophenoxy ring. These features, combined with the characteristic broad singlet of the amino group, create a unique spectral fingerprint that allows for clear differentiation from its other regioisomers. This guide underscores the indispensable role of ¹H NMR spectroscopy as a primary tool for structural elucidation in modern chemical research.
References
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]
-
Rogue Chem. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube. Retrieved from [Link]
- Google Patents. (n.d.). US20100210845A1 - Process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof.
-
Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
-
University of Regensburg. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Aromatics - Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
- Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
-
ACS Publications. (2023, March 27). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
-
Patsnap. (n.d.). Preparation method of aminobenzonitrile. Retrieved from [Link]
-
Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
- Google Patents. (n.d.). CN112457213A - Catalytic synthesis method of p-aminobenzonitrile.
-
ChemSynthesis. (2025, May 20). 2-amino-3-ethyl-4-hydroxybenzonitrile. Retrieved from [Link]
-
ChemRxiv. (n.d.). Synthesis and styrene copolymerization of benzyloxy, methylphenyl, acetoxy, acetyl, cyano, and amino ring-substituted 2-methoxyethyl phenylcyanoacrylates. Retrieved from [Link]
-
PubChem. (n.d.). 2-[4-(Aminomethyl)phenyl]benzonitrile. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzonitrile. Retrieved from [Link]
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A Comparative Guide to Diaryl Ether Synthesis: Ullmann vs. Buchwald-Hartwig Coupling
For researchers, scientists, and drug development professionals, the synthesis of diaryl ethers is a critical process in the creation of numerous pharmaceuticals, natural products, and advanced materials. The diaryl ether motif is a cornerstone in molecules with diverse biological activities, including antibiotics like vancomycin. Historically, the Ullmann condensation has been the classical approach for forging this crucial C-O bond. However, the advent of palladium-catalyzed methods, specifically the Buchwald-Hartwig amination, has provided a powerful and often milder alternative.[1][2][3]
This guide offers an in-depth comparison of these two seminal reactions, providing a framework for rationally selecting the most suitable method for a given synthetic challenge. We will delve into the mechanistic underpinnings, practical considerations, and substrate scope of each reaction, supported by experimental data to inform your synthetic strategy.
The Enduring Classic: The Ullmann Condensation
First reported in the early 20th century, the Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution reaction.[4] In its classical form, it involves the coupling of an aryl halide with a phenol in the presence of a stoichiometric amount of copper at high temperatures.
Mechanistic Insights
The precise mechanism of the Ullmann reaction has been a subject of debate, but it is generally accepted to proceed through a Cu(I)/Cu(III) catalytic cycle, particularly in modern, ligand-assisted variants. The key steps are:
-
Formation of a Copper Phenoxide: The reaction is initiated by the formation of a copper(I) phenoxide species from the starting phenol and a copper(I) salt in the presence of a base.
-
Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) phenoxide, forming a transient Cu(III) intermediate.
-
Reductive Elimination: This high-energy intermediate then reductively eliminates the diaryl ether product, regenerating a Cu(I) species that can re-enter the catalytic cycle.
Caption: A simplified representation of the ligand-assisted Ullmann diaryl ether synthesis catalytic cycle.
Scope and Limitations
The classical Ullmann reaction often requires harsh conditions, such as high temperatures (typically >150 °C) and polar aprotic solvents like DMF or pyridine, which can limit its functional group tolerance. The reaction is most efficient with electron-deficient aryl halides, while electron-rich aryl halides can be challenging substrates.
Modern advancements have significantly improved the scope and mildness of the Ullmann condensation. The use of catalytic amounts of copper salts (e.g., CuI, CuBr) in conjunction with ligands such as 1,10-phenanthroline, N,N-dimethylglycine, or various salicylaldimines can facilitate the reaction at much lower temperatures (90-120 °C).[5] Despite these improvements, the reaction can still be sensitive to sterically hindered substrates.
The Modern Powerhouse: The Buchwald-Hartwig C-O Coupling
Developed in the mid-1990s, the Buchwald-Hartwig reaction is a palladium-catalyzed cross-coupling reaction that has revolutionized the formation of carbon-heteroatom bonds, including the C-O bond of diaryl ethers.[6] It offers a generally milder and more versatile alternative to the Ullmann condensation.
Mechanistic Insights
The Buchwald-Hartwig C-O coupling reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide, forming a Pd(II) intermediate.
-
Ligand Exchange/Association: The phenoxide, formed from the phenol and a base, coordinates to the palladium center.
-
Reductive Elimination: The diaryl ether is formed via reductive elimination from the Pd(II) complex, regenerating the active Pd(0) catalyst.
The choice of ligand is critical to the success of the Buchwald-Hartwig reaction. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, RuPhos), are essential for promoting the reductive elimination step and preventing catalyst decomposition.
Caption: A simplified representation of the Buchwald-Hartwig diaryl ether synthesis catalytic cycle.
Scope and Limitations
The Buchwald-Hartwig reaction generally exhibits a broader substrate scope and greater functional group tolerance compared to the classical Ullmann reaction. It can be employed with a wide range of aryl halides (including chlorides, bromides, and iodides) and pseudohalides (triflates). The reaction conditions are typically milder, with temperatures often ranging from 80-110 °C.
However, the palladium catalysts and specialized phosphine ligands can be expensive, which may be a consideration for large-scale synthesis. The reaction can also be sensitive to the choice of ligand, base, and solvent, requiring careful optimization for specific substrates.
Head-to-Head Comparison: Ullmann vs. Buchwald-Hartwig
| Feature | Ullmann Condensation | Buchwald-Hartwig C-O Coupling |
| Catalyst | Copper (CuI, Cu2O, etc.) | Palladium (Pd(OAc)2, Pd2(dba)3, etc.) |
| Ligands | Often required for milder conditions (e.g., 1,10-phenanthroline, amino acids, salicylaldimines) | Essential (Bulky, electron-rich phosphines like XPhos, RuPhos) |
| Typical Temperature | 120-220 °C (classical); 90-140 °C (modern, ligated) | 80-110 °C |
| Aryl Halide Reactivity | I > Br >> Cl (electron-deficient favored) | I ≈ Br > Cl (broad scope) |
| Functional Group Tolerance | Moderate (can be limited by high temperatures) | Generally Good to Excellent |
| Substrate Scope | Good, but can be challenging with sterically hindered or electron-rich substrates | Excellent, including many sterically demanding substrates |
| Cost | Generally lower (copper is less expensive than palladium) | Higher (palladium and specialized ligands) |
| Key Advantage | Lower catalyst cost, well-established for certain applications. | Milder conditions, broader scope, higher functional group tolerance. |
| Key Disadvantage | Often harsh conditions, can require stoichiometric copper, narrower scope. | Higher cost of catalyst and ligands, requires careful optimization. |
Experimental Protocols
To provide a practical context, the following are representative experimental protocols for the synthesis of a diaryl ether using both modern Ullmann and Buchwald-Hartwig methodologies.
Protocol 1: Modern Ullmann Synthesis of 4-Phenoxybenzonitrile
This protocol is adapted from a ligand-accelerated Ullmann condensation.
Materials:
-
4-Iodobenzonitrile
-
Phenol
-
Copper(I) iodide (CuI)
-
N,N-Dimethylglycine
-
Cesium carbonate (Cs2CO3)
-
Dioxane (anhydrous)
Procedure:
-
To an oven-dried Schlenk tube is added 4-iodobenzonitrile (1.0 mmol), phenol (1.2 mmol), CuI (0.1 mmol, 10 mol%), N,N-dimethylglycine (0.2 mmol, 20 mol%), and Cs2CO3 (2.0 mmol).
-
The tube is evacuated and backfilled with argon three times.
-
Anhydrous dioxane (5 mL) is added via syringe.
-
The reaction mixture is stirred and heated to 90 °C for 24 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 4-phenoxybenzonitrile.
Protocol 2: Buchwald-Hartwig Synthesis of a Diaryl Ether
This protocol is a general procedure for the palladium-catalyzed synthesis of diaryl ethers.
Materials:
-
Aryl bromide (1.0 mmol)
-
Phenol (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K3PO4) (2.0 mmol)
-
Toluene (anhydrous)
Procedure:
-
To an oven-dried Schlenk tube is added Pd(OAc)2 (0.02 mmol), XPhos (0.04 mmol), and K3PO4 (2.0 mmol).
-
The tube is evacuated and backfilled with argon.
-
Aryl bromide (1.0 mmol), phenol (1.2 mmol), and anhydrous toluene (5 mL) are added.
-
The reaction mixture is stirred and heated to 100 °C for 12-24 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Conclusion
Both the Ullmann condensation and the Buchwald-Hartwig C-O coupling are invaluable tools for the synthesis of diaryl ethers. The choice between them is a strategic decision based on the specific requirements of the synthesis.
The Ullmann reaction , particularly in its modern, ligand-accelerated form, remains a cost-effective and viable option, especially for large-scale syntheses where catalyst cost is a primary concern and for substrates that are amenable to its conditions.
The Buchwald-Hartwig reaction , on the other hand, offers unparalleled versatility, milder conditions, and a broader substrate scope, making it the go-to method for complex, sensitive, and sterically demanding targets often encountered in pharmaceutical and materials science research. A thorough understanding of the strengths and weaknesses of each method, as outlined in this guide, will empower the synthetic chemist to navigate the challenges of diaryl ether synthesis with greater efficiency and success.
References
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
- Frlan, R., & Kikelj, D. (2006). Recent Progress in Diaryl Ether Synthesis. Synthesis, 2006(14), 2271–2285.
-
ResearchGate. (n.d.). [Pd(pp 3 S 4 )(dba)] catalyzed reaction of iodobenzene with phenols to.... Retrieved from [Link]
-
Ramprasad Group. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/ Manganese Oxide: A Kinetic and Mechanistic Analysis. Retrieved from [Link]
-
Van Allen, D. (n.d.). METHODOLOGY AND MECHANISM: REINVESTIGATNG THE ULLMANN REACTION A Dissertation. Retrieved from [Link]
-
University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Retrieved from [Link]
-
ScienceDirect. (n.d.). Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]
-
ACS Publications. (2025). Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. Retrieved from [Link]
-
ACS Publications. (n.d.). The Ullmann Coupling Reaction: A New Approach to Tetraarylstannanes. Retrieved from [Link]
-
NIH. (n.d.). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Retrieved from [Link]
- A Comparative Guide to Diaryl Ether Synthesis: Ullmann... (n.d.).
-
RSC Publishing. (2022). An efficient Buchwald–Hartwig amination protocol enables the synthesis of new branched and polymeric hole transport materials for perovskite solar cells. Retrieved from [Link]
- Books. (2024). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents.
-
NIH. (n.d.). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]
-
ACS Publications. (2011). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Retrieved from [Link]
-
ACS Publications. (2017). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ACS Publications. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Retrieved from [Link]
-
Thieme Connect. (n.d.). Recent Progress in Diaryl Ether Synthesis. Retrieved from [Link]
-
NIH. (n.d.). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Retrieved from [Link]
-
ACS Publications. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. books.rsc.org [books.rsc.org]
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- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
A Comparative Guide to the ¹³C NMR Chemical Shifts of 4-(2-Aminophenoxy)benzonitrile
Introduction: The Importance of Structural Verification
4-(2-Aminophenoxy)benzonitrile is a diaryl ether derivative incorporating both an aminophenol and a benzonitrile moiety. The precise arrangement of these functional groups is critical to its chemical properties and potential applications. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous determination of such molecular structures. Specifically, ¹³C NMR provides a direct map of the carbon skeleton, with the chemical shift of each carbon atom being highly sensitive to its local electronic environment.
This guide will first present the predicted ¹³C NMR data for 4-(2-aminophenoxy)benzonitrile and then delve into a comparative analysis with the experimental data of benzonitrile and 2-aminophenol. This comparison will serve as a foundational basis for the assignment of the predicted chemical shifts, explaining the electronic effects of the substituents on the aromatic rings.
Predicted ¹³C NMR Data for 4-(2-Aminophenoxy)benzonitrile
The ¹³C NMR chemical shifts for 4-(2-aminophenoxy)benzonitrile were predicted using a reliable online prediction tool. The predicted values are presented in Table 1, with the corresponding carbon atoms numbered as shown in the structure below.
Caption: Structure of 4-(2-aminophenoxy)benzonitrile with carbon numbering.
Table 1: Predicted ¹³C NMR Chemical Shifts for 4-(2-Aminophenoxy)benzonitrile
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 | 140.9 |
| C2 | 148.2 |
| C3 | 119.5 |
| C4 | 125.7 |
| C5 | 122.1 |
| C6 | 116.8 |
| C7 | 155.1 |
| C8 | 118.3 |
| C9 | 134.5 |
| C10 | 106.9 |
| C11 | 134.5 |
| C12 | 118.3 |
| C13 (CN) | 118.9 |
Comparative Analysis with Reference Compounds
To substantiate the predicted chemical shifts, a comparative analysis with the experimental ¹³C NMR data of benzonitrile and 2-aminophenol is essential. This analysis allows us to understand the influence of the ether linkage and the substituents on the chemical shifts of the aromatic carbons.
Table 2: Experimental ¹³C NMR Chemical Shifts of Reference Compounds
| Compound | Carbon Atom | Chemical Shift (ppm) |
| Benzonitrile | C1 (ipso) | 112.2 |
| C2, C6 (ortho) | 132.6 | |
| C3, C5 (meta) | 128.9 | |
| C4 (para) | 132.0 | |
| CN | 118.6 | |
| 2-Aminophenol | C1 (C-OH) | 144.5 |
| C2 (C-NH₂) | 137.1 | |
| C3 | 115.1 | |
| C4 | 120.2 | |
| C5 | 117.2 | |
| C6 | 115.0 |
Note: Data for benzonitrile was obtained in CDCl₃, and for 2-aminophenol in DMSO-d₆. Solvent effects can cause minor variations in chemical shifts.
Analysis of the Benzonitrile Moiety (C7-C13)
The chemical shifts of the benzonitrile ring in 4-(2-aminophenoxy)benzonitrile are significantly influenced by the electron-donating aminophenoxy group at the C10 position.
-
C10 (para to CN): The predicted chemical shift of C10 is approximately 106.9 ppm. This is a substantial upfield shift compared to the para carbon of benzonitrile (132.0 ppm). This shielding effect is characteristic of a strong electron-donating group, in this case, the ether oxygen, which increases the electron density at the para position through resonance.
-
C8 and C12 (meta to CN): The predicted chemical shifts for C8 and C12 are around 118.3 ppm. This is also an upfield shift compared to the meta carbons of benzonitrile (128.9 ppm), indicating increased shielding.
-
C9 and C11 (ortho to CN): These carbons are predicted at approximately 134.5 ppm, which is a downfield shift compared to the ortho carbons of benzonitrile (132.6 ppm). This deshielding is likely due to the combined inductive effect of the neighboring ether linkage and the nitrile group.
-
C7 (ipso to O): The carbon atom C7, directly attached to the ether oxygen, is predicted to be significantly deshielded at 155.1 ppm. This is a typical chemical shift for an aromatic carbon attached to an oxygen atom.[1]
-
C13 (CN): The nitrile carbon's predicted chemical shift (118.9 ppm) is very close to that in benzonitrile (118.6 ppm), suggesting that the electronic effects of the distant aminophenoxy group on the nitrile carbon itself are minimal.
Analysis of the Aminophenoxy Moiety (C1-C6)
The chemical shifts of the aminophenoxy ring are influenced by the electron-donating amino group and the electron-withdrawing benzonitrile ether linkage.
-
C1 (ortho to O, ipso to NH₂): Predicted at 140.9 ppm, this carbon is deshielded due to the adjacent electronegative nitrogen atom. This is comparable to the C2 (C-NH₂) in 2-aminophenol (137.1 ppm).
-
C2 (ipso to O, ortho to NH₂): The predicted chemical shift of 148.2 ppm is significantly downfield, which is expected for a carbon atom bonded to an ether oxygen. This is comparable to the C1 (C-OH) in 2-aminophenol (144.5 ppm).
-
C3, C4, C5, C6: The remaining carbons of the aminophenoxy ring have predicted chemical shifts ranging from 116.8 to 125.7 ppm. The specific assignments are based on the combined electronic effects of the amino group and the ether linkage. The amino group, being an activating group, tends to shield the ortho and para carbons.
Experimental Protocol for ¹³C NMR Acquisition
For researchers seeking to acquire experimental data for 4-(2-aminophenoxy)benzonitrile, the following protocol provides a standardized starting point.
Workflow for ¹³C NMR Spectrum Acquisition
Caption: A typical workflow for acquiring a ¹³C NMR spectrum.
Step-by-Step Methodology:
-
Sample Preparation:
-
Weigh approximately 10-20 mg of 4-(2-aminophenoxy)benzonitrile.
-
Dissolve the sample in about 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry vial.[2]
-
Add a small amount of tetramethylsilane (TMS) to serve as an internal reference standard (δ = 0.0 ppm).
-
Transfer the solution into a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer's magnetic field frequency to the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, which will result in sharp, symmetrical peaks.
-
Set up a standard proton-decoupled ¹³C NMR experiment. Typical parameters on a 400 MHz spectrometer would include a spectral width of ~250 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds.
-
Acquire the data for a sufficient number of scans to achieve an adequate signal-to-noise ratio. Due to the low natural abundance of ¹³C, several hundred to several thousand scans may be necessary.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID) to convert the time-domain data into a frequency-domain spectrum.
-
Phase-correct the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.0 ppm.
-
Integrate the peaks. It is important to note that in standard proton-decoupled ¹³C NMR, the peak integrals are generally not proportional to the number of carbons due to varying relaxation times and the Nuclear Overhauser Effect (NOE).[3]
-
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the ¹³C NMR spectrum of 4-(2-aminophenoxy)benzonitrile. By comparing the predicted chemical shifts with the experimental data of closely related compounds, we can confidently assign the signals and understand the electronic influences of the substituents. The provided experimental protocol offers a practical guide for researchers to obtain and verify this data. This combined approach of prediction and comparative analysis serves as a powerful tool in the structural elucidation of novel organic molecules.
References
-
Royal Society of Chemistry. (2014). Electronic Supplementary Information. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
University of Oxford. (n.d.). ¹³C NMR Spectroscopy. Retrieved from [Link]
-
PubChem. (n.d.). Benzonitrile. Retrieved from [Link]
-
Oregon State University. (2022). ¹³C NMR Chemical Shift. Retrieved from [Link]
-
Compound Interest. (2015). A Guide to ¹³C NMR Chemical Shift Values. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Aminophenol. Retrieved from [Link]
-
BMRB. (n.d.). bmse000284 Benzonitrile. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). S1 Supplementary Information Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticle. Retrieved from [Link]
-
Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation of 4-(2-Aminophenoxy)benzonitrile
For the modern researcher, navigating the complex world of structural elucidation demands a comprehensive understanding of analytical techniques. Mass spectrometry stands as a cornerstone of this endeavor, providing invaluable insights into the molecular weight and structure of unknown compounds. This guide, intended for researchers, scientists, and drug development professionals, offers an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 4-(2-Aminophenoxy)benzonitrile. By comparing its predicted fragmentation with the experimentally determined fragmentation of the structurally similar 2-phenoxyaniline and the predicted fragmentation of 4-phenoxybenzonitrile, we aim to provide a robust framework for identifying and characterizing this class of compounds.
Introduction to 4-(2-Aminophenoxy)benzonitrile and the Importance of Fragmentation Analysis
4-(2-Aminophenoxy)benzonitrile is a molecule of interest in medicinal chemistry and materials science due to its unique combination of a flexible ether linkage, a nucleophilic amino group, and a polar nitrile group. Understanding its behavior under mass spectrometric conditions is crucial for its unambiguous identification in complex mixtures, for quality control during synthesis, and for metabolite identification in drug discovery pipelines. Electron ionization mass spectrometry, a hard ionization technique, induces extensive fragmentation, creating a unique fingerprint of the molecule that is directly related to its structure. By analyzing these fragmentation patterns, we can deduce the connectivity of atoms within the molecule.
Predicted Mass Spectrometry Fragmentation Pattern of 4-(2-Aminophenoxy)benzonitrile
The structure of 4-(2-Aminophenoxy)benzonitrile incorporates several key functional groups that will dictate its fragmentation pathways: an aromatic amine, a diphenyl ether linkage, and a benzonitrile moiety. The predicted fragmentation is a composite of the characteristic cleavages of these individual groups.
The molecular ion ([M]+•) of 4-(2-Aminophenoxy)benzonitrile has a predicted exact mass of 210.0793 g/mol . The fragmentation cascade is expected to be initiated by the ionization of a lone pair electron from either the nitrogen of the amino group or the oxygen of the ether linkage, as these are the most energetically favorable sites.
Key Predicted Fragmentation Pathways:
-
Cleavage of the Ether Linkage: The C-O bonds of the ether are susceptible to cleavage. This can occur in two ways:
-
Cleavage α to the aminophenyl ring: This would lead to the formation of a radical cation of 2-aminophenol and a neutral benzonitrile radical, or a 2-aminophenyl cation and a phenoxybenzonitrile radical.
-
Cleavage α to the cyanophenyl ring: This would result in a 4-cyanophenol radical cation and a neutral aminophenyl radical, or a 4-cyanophenyl cation and an aminophenoxy radical.
-
-
Loss of HCN: A characteristic fragmentation of benzonitrile-containing compounds is the loss of a neutral hydrogen cyanide (HCN) molecule (27 Da) from the molecular ion or subsequent fragment ions. This would result in a fragment with a mass-to-charge ratio (m/z) of 183.
-
Fragmentation of the Aminophenyl Group: Aromatic amines can undergo fragmentation through the loss of a hydrogen atom to form an [M-1]+ ion. Additionally, cleavage of the C-N bond can occur.
-
Formation of a Tropylium-like Ion: Aromatic compounds often rearrange to form the stable tropylium ion (C7H7+) at m/z 91, although this may be less prominent in highly substituted systems.
The following diagram illustrates the predicted major fragmentation pathways for 4-(2-Aminophenoxy)benzonitrile.
Predicted Fragmentation Pathways of 4-(2-Aminophenoxy)benzonitrile.
Comparative Analysis with Structurally Similar Compounds
To lend experimental support to our predictions, we will compare the anticipated fragmentation of 4-(2-aminophenoxy)benzonitrile with the known mass spectrum of 2-phenoxyaniline and the predicted fragmentation of 4-phenoxybenzonitrile.
Experimental Fragmentation of 2-Phenoxyaniline
2-Phenoxyaniline (also known as 2-aminodiphenyl ether) is an excellent analogue, lacking only the nitrile group. Its experimental mass spectrum provides a direct look at the fragmentation of the aminophenoxy ether core. The molecular ion of 2-phenoxyaniline appears at m/z 185.
The mass spectrum of 2-phenoxyaniline is dominated by the molecular ion peak, indicating its relative stability. Key fragments are observed at:
-
m/z 184 ([M-H]+): Loss of a hydrogen atom, likely from the amino group.
-
m/z 168 ([M-NH3]+•): Loss of ammonia, a common fragmentation for primary anilines.
-
m/z 156: This could arise from the loss of CO from the [M-H]+ ion.
-
m/z 108 ([C6H5O+H]+•): This prominent peak likely corresponds to a protonated phenoxy radical, indicating cleavage of the C-N bond.
-
m/z 92 ([C6H4NH2]+): The aminophenyl cation resulting from C-O bond cleavage.
-
m/z 80: A significant peak which could be attributed to the further fragmentation of the aminophenyl moiety.
-
m/z 77 ([C6H5]+): The phenyl cation, a common fragment in aromatic compounds.
The experimental data from 2-phenoxyaniline strongly supports the prediction that cleavage of the ether linkage and fragmentation of the amino-substituted ring are major pathways.
Predicted Fragmentation of 4-Phenoxybenzonitrile
4-Phenoxybenzonitrile serves as the other key structural analogue, containing the phenoxy and benzonitrile groups but lacking the amino group. Predicting its fragmentation helps to isolate the influence of the nitrile group. The molecular ion is expected at m/z 195.
Predicted Fragmentation Pathways:
-
Cleavage of the Ether Linkage: Similar to the target molecule, cleavage of the C-O bond is expected. This would lead to fragments such as the phenoxy cation at m/z 93 and the cyanophenyl cation at m/z 102 .
-
Loss of HCN: The benzonitrile group is expected to readily lose a neutral HCN molecule, leading to a fragment at m/z 168 .
-
Loss of CO: A common fragmentation for ethers is the loss of carbon monoxide (28 Da), which could lead to a fragment at m/z 167 .
-
Formation of the Phenyl Cation: The stable phenyl cation at m/z 77 is also anticipated.
The predicted fragmentation of 4-phenoxybenzonitrile highlights the expected cleavages driven by the ether and nitrile functionalities, providing a baseline for understanding their combined effect in the target molecule.
Summary of Fragmentation Data
| m/z | Proposed Fragment Ion | 4-(2-Aminophenoxy)benzonitrile (Predicted) | 2-Phenoxyaniline (Experimental) | 4-Phenoxybenzonitrile (Predicted) |
| 210 | [M]+• | Abundant | - | - |
| 195 | [M]+• | - | - | Abundant |
| 185 | [M]+• | - | Abundant | - |
| 184 | [M-H]+ | Possible | Abundant | - |
| 183 | [M-HCN]+• | Likely | - | - |
| 168 | [M-NH3]+• / [M-HCN]+ | Possible | Abundant | Likely |
| 108 | [C6H6NO]+• | Likely | Abundant | - |
| 102 | [C7H4N]+ | Likely | - | Likely |
| 92 | [C6H4NH2]+ | Likely | Abundant | - |
| 77 | [C6H5]+ | Likely | Abundant | Likely |
Experimental Protocol for Mass Spectrometry Analysis
For researchers wishing to acquire experimental data for 4-(2-Aminophenoxy)benzonitrile or similar compounds, the following protocol for Electron Ionization Mass Spectrometry (EI-MS) is recommended.
Instrumentation:
-
A gas chromatograph (GC) coupled to a mass spectrometer (MS) equipped with an electron ionization source.
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injection Volume: 1 µL of a dilute solution (e.g., 10-100 µg/mL in a suitable solvent like dichloromethane or ethyl acetate).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C and hold for 5-10 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns and allows for comparison with library spectra.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 300 to ensure capture of all relevant fragment ions.
-
Solvent Delay: A suitable delay to prevent the solvent peak from saturating the detector.
The following diagram outlines the general workflow for this analysis.
General workflow for GC-EI-MS analysis.
Conclusion
References
-
NIST Mass Spectrometry Data Center. In: Linstrom, P.J.; Mallard, W.G. (eds.) NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]
-
PubChem. 4-(2-Aminophenoxy)benzonitrile. National Center for Biotechnology Information. [Link]
-
PubChem. 2-Phenoxyaniline. National Center for Biotechnology Information. [Link]
-
PubChem. 4-Phenoxybenzonitrile. National Center for Biotechnology Information. [Link]
- Sparkman, O. D.; Penton, Z.; Kitson, F. G. Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press, 2011.
- McLafferty, F. W.; Turecek, F. Interpretation of Mass Spectra. University Science Books, 1993.
A Comparative Guide to the Purity Assessment of 4-(2-Aminophenoxy)benzonitrile by Differential Scanning Calorimetry
For researchers, scientists, and drug development professionals, the purity of a chemical entity is a cornerstone of reliable and reproducible results. In the synthesis of novel compounds such as 4-(2-Aminophenoxy)benzonitrile, a versatile intermediate in medicinal chemistry and materials science, rigorous purity assessment is not merely a quality control step but a critical determinant of downstream success. This guide provides an in-depth technical comparison of Differential Scanning Calorimetry (DSC) with established chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity determination of this compound. We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and offer a comparative analysis to guide the discerning scientist in selecting the most appropriate method for their needs.
The Critical Role of Purity in the Application of 4-(2-Aminophenoxy)benzonitrile
4-(2-Aminophenoxy)benzonitrile, with its reactive amine and nitrile functionalities, serves as a valuable building block. However, impurities arising from its synthesis, typically via nucleophilic aromatic substitution or Ullmann condensation, can significantly impact its reactivity, stability, and, in pharmaceutical applications, its safety and efficacy. Potential impurities may include unreacted starting materials such as 2-aminophenol and a halogenated benzonitrile, positional isomers, or byproducts from side reactions. Therefore, a robust analytical method to quantify the purity of 4-(2-Aminophenoxy)benzonitrile is paramount.
Purity Determination by Differential Scanning Calorimetry: A Thermodynamic Approach
Differential Scanning Calorimetry (DSC) offers a unique and powerful method for determining the absolute purity of crystalline organic compounds. The technique is based on the thermodynamic principle of melting point depression, which is described by the van't Hoff equation [1]. This equation relates the mole fraction of an impurity to the lowering and broadening of the melting point of the main component.
The underlying principle is that impurities, when soluble in the molten (liquid) phase of the main component but insoluble in its solid phase, disrupt the crystal lattice, leading to a decrease in the energy required to melt the substance. This results in a lower and broader melting endotherm in the DSC thermogram. The van't Hoff equation, in its simplified form for DSC analysis, is:
Where:
- is the sample temperature at a given point in the melt.
- is the theoretical melting point of the 100% pure substance.
- is the ideal gas constant.
- is the molar heat of fusion of the main component.
- is the mole fraction of the impurity.
-
is the fraction of the sample that has melted at temperature
.
By plotting
Experimental Protocol: DSC Purity Assessment of 4-(2-Aminophenoxy)benzonitrile
This protocol is designed in accordance with established standards such as ASTM E928, "Standard Test Method for Purity by Differential Scanning Calorimetry" [2].
1. Instrumentation and Calibration:
-
A calibrated Differential Scanning Calorimeter equipped with a refrigerated cooling system is required.
-
Temperature and enthalpy calibration should be performed using certified reference materials (e.g., indium and zinc) prior to analysis.
2. Sample Preparation:
-
Accurately weigh 1-3 mg of 4-(2-Aminophenoxy)benzonitrile into a clean, hermetically sealed aluminum DSC pan. A smaller sample size minimizes thermal gradients within the sample.
-
Prepare an empty, hermetically sealed aluminum pan to be used as a reference.
3. DSC Instrument Parameters:
-
Temperature Program:
-
Equilibrate the sample at a temperature at least 20°C below the expected melting point. Based on the melting point of the structurally similar 4-(3-Aminophenoxy)phthalonitrile (245-248 °C), an initial temperature of 220°C is a reasonable starting point.
-
Ramp the temperature at a slow heating rate, typically 0.5 to 2 °C/min, through the melting transition. A slower heating rate enhances resolution and allows for thermal equilibrium to be maintained.
-
The final temperature should be at least 10°C above the completion of the melting endotherm.
-
-
Purge Gas:
-
Use an inert purge gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to provide a reproducible and inert atmosphere.
-
4. Data Analysis:
-
Integrate the melting endotherm to determine the total heat of fusion (
). -
The software accompanying the DSC instrument is typically used to perform the purity analysis. This involves dividing the melting peak into a series of partial areas to calculate the fraction melted (
) at corresponding temperatures ( ). -
A plot of
versus is generated. The analysis is typically performed on the linear portion of the curve, usually between 10% and 50% of the melt. -
The software then applies the van't Hoff equation to calculate the mole percent purity.
Diagram of the DSC Purity Analysis Workflow:
Caption: Workflow for DSC purity determination.
Comparative Purity Assessment: HPLC and GC as Orthogonal Methods
While DSC provides a measure of absolute purity based on thermodynamic properties, chromatographic techniques like HPLC and GC offer a different perspective by physically separating the main component from its impurities. These methods are considered orthogonal to DSC as their separation principles are fundamentally different, providing a more comprehensive purity profile when used in conjunction.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation of non-volatile and thermally labile compounds, making it well-suited for the analysis of 4-(2-Aminophenoxy)benzonitrile.
Principle: Separation is achieved based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed in a column. For a compound like 4-(2-Aminophenoxy)benzonitrile, a reversed-phase HPLC method is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).
Experimental Protocol: Reversed-Phase HPLC for 4-(2-Aminophenoxy)benzonitrile
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often preferred to resolve impurities with a wide range of polarities.
-
Solvent A: Water with 0.1% formic acid (to improve peak shape).
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
A typical gradient might start at 95% A, ramping to 5% A over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where 4-(2-Aminophenoxy)benzonitrile and its likely impurities absorb, for instance, 254 nm.
-
Sample Preparation: Dissolve a known concentration of the sample in the mobile phase or a compatible solvent.
Gas Chromatography (GC)
GC is an excellent technique for the analysis of volatile and thermally stable compounds. While 4-(2-Aminophenoxy)benzonitrile has a relatively high boiling point, it may be amenable to GC analysis, potentially with derivatization to increase its volatility and thermal stability.
Principle: Separation is based on the partitioning of volatile analytes between a gaseous mobile phase (carrier gas) and a stationary phase, which is a liquid or a polymer coated on an inert solid support inside a column.
Experimental Protocol: GC-MS for 4-(2-Aminophenoxy)benzonitrile Impurities
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS) for definitive peak identification.
-
Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Temperature Program:
-
Initial oven temperature: e.g., 150°C.
-
Ramp to a final temperature of e.g., 280°C at 10°C/min.
-
-
Injector Temperature: 250°C.
-
Detector (MS) Parameters:
-
Ionization mode: Electron Ionization (EI).
-
Mass range: e.g., 50-400 amu.
-
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). Derivatization (e.g., silylation of the amine group) may be necessary to improve peak shape and thermal stability.
Head-to-Head Comparison: DSC vs. HPLC vs. GC
| Feature | Differential Scanning Calorimetry (DSC) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Thermodynamic (Melting Point Depression) | Partitioning between liquid mobile and solid stationary phases | Partitioning between gas mobile and liquid/solid stationary phases |
| Purity Measurement | Absolute (total eutectic impurities) | Relative (area percent) | Relative (area percent) |
| Applicability | Crystalline, thermally stable compounds | Non-volatile, thermally labile compounds | Volatile, thermally stable compounds |
| Impurity Detection | Only impurities soluble in the melt and insoluble in the solid | Separates a wide range of impurities | Separates volatile impurities |
| Sample Amount | 1-3 mg | Micrograms to milligrams | Micrograms to milligrams |
| Analysis Time | 30-60 minutes per sample | 15-45 minutes per sample | 20-60 minutes per sample |
| Strengths | - Absolute purity without reference standards for impurities- Fast screening method | - High resolution and sensitivity- Applicable to a wide range of compounds- Well-established and versatile | - High efficiency and resolution for volatile compounds- Coupling with MS allows for definitive identification of impurities |
| Limitations | - Not suitable for amorphous or decomposing substances- Does not identify individual impurities- Assumes ideal eutectic behavior | - Requires reference standards for impurity identification and quantification- Can be complex to develop methods | - Limited to thermally stable and volatile compounds- Derivatization may be required |
A Synergistic Approach to Purity Assessment
The most robust approach to characterizing the purity of 4-(2-Aminophenoxy)benzonitrile is to use these techniques in a complementary fashion.
Diagram of a Comprehensive Purity Analysis Strategy:
Caption: A synergistic strategy for comprehensive purity analysis.
DSC can be employed as a rapid, initial screen to determine the overall purity and to confirm the crystalline nature of the synthesized batch. Following this, HPLC is the workhorse for separating and quantifying non-volatile impurities, including starting materials and positional isomers. GC-MS can then be used to investigate the presence of any volatile impurities that might not be detected by HPLC. This multi-faceted approach provides a high degree of confidence in the purity of 4-(2-Aminophenoxy)benzonitrile, ensuring the integrity of subsequent research and development activities.
Conclusion
The choice of analytical technique for the purity assessment of 4-(2-Aminophenoxy)benzonitrile depends on the specific requirements of the analysis. DSC offers a rapid and direct measure of absolute purity for crystalline materials, serving as an excellent screening tool. HPLC provides a versatile and high-resolution method for the separation and quantification of a broad range of potential impurities. GC is particularly useful for the analysis of volatile impurities. For a comprehensive and unambiguous determination of purity, a combination of these orthogonal techniques is highly recommended, leveraging the strengths of each to provide a complete and reliable purity profile. This rigorous analytical approach is fundamental to ensuring the quality and consistency of this important chemical intermediate.
References
-
ASTM E928 - 14(2019)e1, Standard Test Method for Purity by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2019, [Link]
-
Purity Determination and DSC Tzero™ Technology. TA Instruments. [Link]
-
General Chapter <891> Thermal Analysis. United States Pharmacopeia (USP). [Link]
-
Investigating the Purity of Substances by Means of DSC. NETZSCH Analyzing & Testing. [Link]
-
The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. SIELC Technologies. [Link]
-
Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry. [Link]
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A Comparative Guide to the Structural Validation of 4-(2-Aminophenoxy)benzonitrile Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural validation of novel synthesized compounds is a cornerstone of scientific rigor and a prerequisite for further investigation. This guide provides an in-depth technical comparison of the primary analytical methods used to validate the structure of 4-(2-aminophenoxy)benzonitrile derivatives. By delving into the causality behind experimental choices and presenting supporting data, this document serves as a practical resource for ensuring the identity, purity, and three-dimensional architecture of this important class of molecules.
The 4-(2-aminophenoxy)benzonitrile scaffold is a key structural motif in a variety of compounds with potential therapeutic applications. Its unique arrangement of aromatic rings, an ether linkage, an amino group, and a nitrile function necessitates a multi-faceted analytical approach to confirm its structure unambiguously. This guide will focus on the synergistic application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography.
The Strategic Triad of Structural Validation
A robust structural elucidation strategy relies on the convergence of evidence from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to a high degree of confidence in the assigned structure.
Caption: A logical workflow for the structural validation of novel organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution.[1] For 4-(2-aminophenoxy)benzonitrile derivatives, ¹H and ¹³C NMR are indispensable for confirming the connectivity of atoms and providing insights into the electronic environment of the nuclei.
Causality in NMR Experimental Choices
The choice of NMR experiments is dictated by the need to unambiguously assign every proton and carbon in the molecule. A standard workflow begins with one-dimensional (1D) ¹H and ¹³C NMR spectra. Due to the complex aromatic regions in 4-(2-aminophenoxy)benzonitrile derivatives, with multiple overlapping signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are often necessary to resolve ambiguities.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a generic 4-(2-aminophenoxy)benzonitrile structure, one would expect to see distinct signals for the amino group protons and the aromatic protons on both phenyl rings. The chemical shifts (δ) are influenced by the electron-donating amino group and the electron-withdrawing nitrile group.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The carbon of the nitrile group (C≡N) will have a characteristic chemical shift in the downfield region (typically 115-125 ppm). The carbons attached to the oxygen and nitrogen atoms will also exhibit distinct chemical shifts.
Comparative Data for Aminobenzonitrile Isomers
| Isomer | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| 2-Aminobenzonitrile | Aromatic H: ~6.7-7.4 ppm; Amino (NH₂) H: variable | C≡N: ~118 ppm; Aromatic C: ~110-150 ppm |
| 3-Aminobenzonitrile | Aromatic H: ~6.8-7.2 ppm; Amino (NH₂) H: variable | C≡N: ~119 ppm; Aromatic C: ~115-150 ppm |
| 4-Aminobenzonitrile | Aromatic H: 6.64 (d), 7.37 (d)[2]; Amino (NH₂) H: 4.32 (br s)[2] | C≡N: 120.4 ppm[2]; Aromatic C: 99.5, 114.4, 133.7, 150.8 ppm[2] |
Note: Chemical shifts are dependent on the solvent and concentration.
Detailed Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified 4-(2-aminophenoxy)benzonitrile derivative in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts and coupling patterns (multiplicity and coupling constants, J) to deduce proton connectivity.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled 1D carbon spectrum. This provides a single peak for each unique carbon atom.
-
For more detailed information, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Acquisition (if necessary):
-
COSY: To establish proton-proton correlations (which protons are coupled to each other).
-
HSQC: To determine one-bond proton-carbon correlations.
-
Mass Spectrometry (MS): Unveiling the Molecular Mass and Formula
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS) is particularly crucial for validating the structure of novel compounds as it provides a highly accurate molecular weight, allowing for the determination of the elemental composition.
The Rationale for High-Resolution MS
For a newly synthesized 4-(2-aminophenoxy)benzonitrile derivative, HRMS is the gold standard for confirming the molecular formula. The high accuracy of the mass measurement (typically to four or five decimal places) allows for the differentiation between compounds with the same nominal mass but different elemental compositions.
The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. The molecule will break apart in a predictable manner upon ionization, and the resulting fragment ions can be used to piece together the structure of the parent molecule. For 4-(2-aminophenoxy)benzonitrile derivatives, characteristic fragmentation may involve cleavage of the ether linkage or loss of the nitrile group.
Comparative Fragmentation of Benzonitrile Derivatives
The fragmentation of benzonitrile derivatives is influenced by the nature and position of the substituents. For instance, the fragmentation of benzonitrile itself upon dissociative ionization leads to various ionic products, which can be important intermediates in other chemical processes.[3] The presence of an aminophenoxy group will direct the fragmentation pathways, and analysis of these pathways can help confirm the connectivity of the molecule.
| Technique | Information Gained | Strengths for 4-(2-Aminophenoxy)benzonitrile Derivatives | Limitations |
| Low-Resolution MS | Nominal molecular weight and fragmentation pattern. | Provides a quick confirmation of the expected molecular weight. | Cannot distinguish between isobaric compounds (same nominal mass, different formula). |
| High-Resolution MS (HRMS) | Exact mass and elemental composition. | Unambiguously determines the molecular formula. | Does not provide information on the connectivity of atoms. |
Detailed Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the purified compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Further dilute to the low µg/mL or ng/mL range depending on the ionization technique and instrument sensitivity.
-
Instrumentation: Use an HRMS instrument such as a Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometer.
-
Ionization: Electrospray ionization (ESI) is a common "soft" ionization technique suitable for these types of molecules, often resulting in a prominent protonated molecule peak [M+H]⁺.
-
Data Acquisition:
-
Acquire a full scan mass spectrum in positive or negative ion mode.
-
The instrument should be properly calibrated to ensure high mass accuracy.
-
-
Data Analysis:
-
Determine the m/z of the molecular ion peak.
-
Use the instrument's software to calculate the elemental composition based on the accurate mass measurement.
-
Compare the calculated molecular formula with the expected formula of the synthesized compound.
-
Analyze the fragmentation pattern (if present) to gain further structural insights.
-
Single-Crystal X-ray Crystallography: The Definitive 3D Structure
Single-crystal X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[4] It provides unambiguous information about bond lengths, bond angles, and the overall conformation of the molecule, as well as how the molecules pack in the crystal lattice.
The Power of Unambiguous Structural Determination
For a molecule like 4-(2-aminophenoxy)benzonitrile, which has rotational freedom around the ether linkage, X-ray crystallography can definitively establish its solid-state conformation. This is particularly important in drug development, where the three-dimensional shape of a molecule is critical for its interaction with biological targets. A crystal structure provides the ultimate proof of the molecular connectivity and stereochemistry.
A recent study on the crystal structures of 4-(2-methoxyphenoxy)phthalonitrile and 4-(3-methoxyphenoxy)phthalonitrile, which are structurally analogous to the compounds of interest, highlights the detailed structural information that can be obtained. This study revealed details about the dihedral angles between the aromatic rings and the nature of intermolecular interactions that stabilize the crystal packing.
Caption: The workflow for determining a molecular structure by X-ray crystallography.
Comparative Analysis of Structural Features
| Feature | Information Provided | Importance for 4-(2-Aminophenoxy)benzonitrile Derivatives |
| Connectivity | Confirms the bonding arrangement of all atoms. | Provides definitive proof of the synthesized structure. |
| Bond Lengths & Angles | Precise measurements of all bond lengths and angles. | Can reveal electronic effects of substituents. |
| Conformation | Determines the dihedral angles and overall 3D shape. | Crucial for understanding potential biological activity. |
| Intermolecular Interactions | Shows how molecules interact in the solid state (e.g., hydrogen bonding, π-stacking). | Provides insights into the physical properties of the material. |
Detailed Experimental Protocol: Single-Crystal X-ray Crystallography
-
Crystal Growth: This is often the most challenging step. Grow single crystals of the purified compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.
-
Crystal Mounting: Select a high-quality, single crystal and mount it on a goniometer head.
-
Data Collection:
-
Use a single-crystal X-ray diffractometer.
-
Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Use specialized software to solve the phase problem and generate an initial electron density map.
-
Build a molecular model into the electron density map and refine the atomic positions and thermal parameters to obtain the final crystal structure.
-
-
Data Analysis:
-
Analyze the final structure to determine bond lengths, bond angles, torsional angles, and intermolecular interactions.
-
The results are typically reported in a Crystallographic Information File (CIF).
-
Conclusion: A Synergistic Approach to Certainty
The structural validation of 4-(2-aminophenoxy)benzonitrile derivatives requires a comprehensive and synergistic application of modern analytical techniques. While NMR spectroscopy provides the foundational information on atomic connectivity in solution, high-resolution mass spectrometry offers definitive proof of the molecular formula. For an unambiguous determination of the three-dimensional structure and conformation in the solid state, single-crystal X-ray crystallography is the ultimate tool.
By judiciously employing these techniques and carefully interpreting the combined data, researchers can ensure the scientific integrity of their work and build a solid foundation for the further development of these promising compounds. This guide provides the framework and experimental rationale for achieving that certainty.
References
-
Carl ROTH GmbH + Co. KG. (2025, March 31). Safety Data Sheet: 4-Aminobenzonitrile. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). bmse000284 Benzonitrile at BMRB. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzonitrile, 4-amino-. In NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). a 1 H-NMR and b 13 C-NMR spectra of 4,4'diamino-4″-benzyloxy triphenylamine (3). Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Characterization, and Bactericidal Activity of a 4-Ammoniumbuthylstyrene-Based Random Copolymer. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Benzyloxybenzonitrile. In PubChem. Retrieved from [Link]
-
Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]
-
University of Oxford. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthesis of 3-(4-Chlorophenoxy)benzonitrile.... Retrieved from [Link]
- Silverstein, R. M., et al. (2011).
-
National Center for Biotechnology Information. (n.d.). 4-Methoxybenzonitrile. In PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic approaches to benzonitrile synthesis. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Benzonitrile, 4-[2-(2-benzofuranyl)ethenyl]-. In Substance Details - SRS. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4-aminophenoxy phthalonitrile. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). New Approach for the Identification of Isobaric and Isomeric Metabolites. In PubMed Central. Retrieved from [Link]
-
Massachusetts Institute of Technology. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Towards automatically verifying chemical structures: the powerful combination of 1 H NMR and IR spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structure of benzonitrile derivatives investigated. Retrieved from [Link]
-
ResearchGate. (2026). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. In PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Crystal structures of 4-(2/3-methoxyphenoxy)phthalonitrile. In PubMed Central. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
